Suvecaltamide
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKXZMPPBEWAD-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953778-58-0 | |
| Record name | Suvecaltamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953778580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVECALTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIA4WMP8QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: JZP385 (Suvecaltamide) T-Type Calcium Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZP385 (suvecaltamide), formerly known as CX-8998, is an investigational small molecule that acts as a potent and selective modulator of T-type calcium channels (T-channels). These low-voltage activated calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical in regulating neuronal excitability and oscillatory behavior in the brain. Dysregulation of T-channel activity has been implicated in the pathophysiology of various neurological disorders, including essential tremor and Parkinson's disease. JZP385's therapeutic potential is believed to stem from its state-dependent modulation of these channels, preferentially targeting channels in the inactivated state, which is more prevalent during the pathological neuronal firing patterns associated with these conditions. This document provides a comprehensive overview of the T-type calcium channel selectivity profile of JZP385, including quantitative data, experimental methodologies, and relevant signaling pathways.
Core Concepts: T-Type Calcium Channels and State-Dependent Modulation
T-type calcium channels are characterized by their ability to be activated by small depolarizations from a hyperpolarized state, contributing to the generation of low-threshold calcium spikes and burst firing of neurons. This activity is particularly relevant in the thalamocortical circuitry, which plays a central role in rhythmic activities.
The activity of JZP385 is described as "state-dependent," meaning it has a higher affinity for certain conformational states of the T-channel. Preclinical data indicates that JZP385 is 7- to 19-fold more selective for the inactivated state of CaV3 channels compared to the resting state.[1] This property is significant as it suggests that JZP385 may preferentially act on neurons exhibiting pathological hyperexcitability, while having a lesser effect on normal neuronal signaling.[2]
Quantitative Selectivity Profile of JZP385
JZP385 has demonstrated potent, low nanomolar inhibition of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1] While specific IC50 values from publicly available literature are limited, the compound's high selectivity for T-type calcium channels over other ion channels has been established.
| Target | Potency | Selectivity | Reference |
| CaV3.1 (T-type) | Low Nanomolar | >100-fold vs. other ion channels | Papapetropoulos et al. (2021) |
| CaV3.2 (T-type) | Low Nanomolar | >100-fold vs. other ion channels | Papapetropoulos et al. (2021) |
| CaV3.3 (T-type) | Low Nanomolar | >100-fold vs. other ion channels | Papapetropoulos et al. (2021) |
Note: The table will be updated with specific IC50 values as they become publicly available.
Experimental Protocols
The in vitro pharmacological characterization of JZP385's selectivity for T-type calcium channels was primarily conducted using automated patch-clamp electrophysiology.[1]
Objective: To determine the potency and state-dependency of JZP385 on human CaV3.1, CaV3.2, and CaV3.3 channels.
Cell Line: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3.
Methodology:
-
Automated Patch-Clamp System: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for high-throughput electrophysiological recordings.[1]
-
Whole-Cell Patch-Clamp Configuration: The whole-cell configuration was used to record ionic currents flowing through the T-type calcium channels.
-
Voltage Protocols:
-
Resting State Protocol: To assess the effect of JZP385 on channels in the resting state, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure most channels are in the closed, resting state. Test pulses to a depolarized potential (e.g., -30 mV) were then applied to elicit channel opening.
-
Inactivated State Protocol: To enrich for the inactivated channel state, a pre-pulse to a depolarizing potential was applied to inactivate the channels before the test pulse. The potency of JZP385 was then determined on the remaining available current.
-
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of JZP385 and measuring the corresponding inhibition of the T-type calcium current. IC50 values were calculated from these curves for both resting and inactivated state protocols. Steady-state inactivation curves were also generated with and without JZP385 to determine its effect on the voltage-dependence of inactivation.[1]
Below is a graphical representation of the experimental workflow for assessing the state-dependent inhibition of T-type calcium channels by JZP385.
Signaling Pathways
The therapeutic rationale for targeting T-type calcium channels in movement disorders like essential tremor lies in their role within key motor circuits. Pathological oscillations in the cerebello-thalamo-cortical (CTC) loop are considered a hallmark of essential tremor. T-type calcium channels, particularly CaV3.1 which is highly expressed in the thalamus, are crucial in generating the burst firing patterns that contribute to these pathological oscillations.
By modulating T-type calcium channels, JZP385 is hypothesized to dampen these aberrant rhythmic activities, thereby reducing tremor. The state-dependent nature of JZP385's action is particularly relevant here, as the sustained depolarizations and burst firing characteristic of the tremorgenic state would increase the proportion of T-channels in the inactivated state, making them more susceptible to inhibition by the compound.
The following diagram illustrates the central role of T-type calcium channels in the tremorgenic signaling pathway.
Conclusion
JZP385 (this compound) is a potent, state-dependent modulator of T-type calcium channels with high selectivity for all three CaV3 subtypes. Its preferential inhibition of channels in the inactivated state provides a targeted mechanism for normalizing the pathological neuronal activity underlying movement disorders such as essential tremor. Further elucidation of its selectivity profile through detailed quantitative analysis will continue to support its development as a novel therapeutic agent.
References
Suvecaltamide: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suvecaltamide (also known as JZP385, CX-8998, and MK-8998) is a novel, selective, state-dependent modulator of T-type calcium channels currently under investigation for the treatment of essential tremor and other neurological conditions. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.
Chemical Structure and Properties
This compound is a phenylacetamide derivative with a chiral center. Its chemical identity is well-characterized by its IUPAC name, molecular formula, and other identifiers.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | 2-(4-isopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide |
| Molecular Formula | C₂₀H₂₃F₃N₂O₂ |
| Molecular Weight | 396.41 g/mol |
| CAS Number | 953778-58-0 |
| Chirality | (R)-enantiomer |
Below is a 2D representation of the chemical structure of this compound.
Preclinical pharmacology of Suvecaltamide
An In-depth Technical Guide to the Preclinical Pharmacology of Suvecaltamide
Introduction
This compound (also known as JZP385, CX-8998, and MK-8998) is an investigational, first-in-class, small molecule being developed for the treatment of neurological movement disorders.[1][2] It acts as a highly selective, state-dependent modulator of T-type calcium channels (CaV3).[3] These channels are critical regulators of neuronal excitability and are implicated in the pathophysiology of conditions characterized by pathological oscillatory activity, such as essential tremor (ET) and Parkinson's disease (PD) tremor.[4][5] Preclinical research has focused on elucidating its mechanism of action and validating its therapeutic potential in relevant animal models. This compound is currently being evaluated in clinical trials for tremor associated with Parkinson's disease.[6][7]
T-type calcium channels (CaV3), a family comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), are low-voltage-activated calcium channels that play a significant role in setting the oscillatory and bursting firing patterns of neurons.[4] They are highly expressed in brain regions, such as the thalamus, that are involved in generating the excessive rhythmicity observed in tremor disorders.[4]
This compound exerts its therapeutic effect by selectively modulating these channels. It preferentially binds to and stabilizes the inactivated state of the CaV3 channel.[4] This state-dependent inhibition means the drug is more active on channels in rapidly firing neurons, which are characteristic of pathological tremor, thereby reducing aberrant neuronal excitability and calcium influx without universally suppressing normal neuronal activity. In vitro studies have demonstrated that this compound inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[4]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]
- 3. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurologylive.com [neurologylive.com]
In Vitro Characterization of JZP385: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JZP385 (suvecaltamide) is a novel, potent, and selective state-dependent modulator of T-type calcium channels. This document provides a comprehensive overview of the in vitro pharmacological characterization of JZP385, summarizing its mechanism of action, binding characteristics, and functional effects on Cav3 voltage-gated calcium channels. Detailed experimental methodologies and data are presented to support its profile as a promising therapeutic candidate.
Introduction
JZP385, also known as this compound and formerly as CX-8998, is an investigational small molecule drug in development for the treatment of essential tremor and Parkinson's disease tremor.[1] Its therapeutic potential stems from its targeted modulation of T-type calcium channels (Cav3), which are known to play a crucial role in regulating neuronal excitability and oscillatory activity in brain circuits implicated in tremor pathophysiology. This guide details the in vitro studies that have defined the pharmacological profile of JZP385.
Mechanism of Action
JZP385 is a highly selective, state-dependent modulator of all three T-type calcium channel subtypes: Cav3.1, Cav3.2, and Cav3.3. Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of the channel. This state-dependent inhibition allows JZP385 to selectively target hyperactive neurons, which are characteristic of pathological tremor, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action is anticipated to lead to a more favorable clinical profile with a wider therapeutic window.
Signaling Pathway Diagram
Caption: Mechanism of action of JZP385 on T-type calcium channels.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for JZP385. While preclinical studies have established its low nanomolar potency, specific IC50 values for the resting and inactivated states of each Cav3 subtype are not publicly available at this time.
| Parameter | Cav3.1 | Cav3.2 | Cav3.3 | Reference |
| Potency | Low nM | Low nM | Low nM | |
| IC50 (Resting State) | Data not available | Data not available | Data not available | |
| IC50 (Inactivated State) | Data not available | Data not available | Data not available | |
| Selectivity (Inactivated vs. Resting) | 7- to 19-fold | 7- to 19-fold | 7- to 19-fold | |
| Effect on V½ of Inactivation | -6 to -18 mV hyperpolarizing shift | -6 to -18 mV hyperpolarizing shift | -6 to -18 mV hyperpolarizing shift |
Experimental Protocols
The in vitro characterization of JZP385 was primarily conducted using automated patch-clamp electrophysiology.
Cell Line and Channel Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for these experiments.
-
Channel Expression: HEK293 cells were stably transfected to overexpress one of the three human T-type calcium channel subtypes: Cav3.1, Cav3.2, or Cav3.3.
Electrophysiology
-
Apparatus: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for recording ionic currents.
-
Recording Configuration: Whole-cell patch-clamp recordings were performed.
-
Protocol for Assessing State Dependence:
-
Resting State: To assess the effect of JZP385 on the resting state of the channels, concentration-response curves were generated using voltage protocols that favor the channels being in the resting (closed) state before activation.
-
Inactivated State: To determine the potency of JZP385 on the inactivated state, voltage protocols were designed to enrich for channels in the inactivated state before the test pulse. This typically involves a depolarizing pre-pulse to inactivate the channels.
-
-
Protocol for Voltage-Dependent Inactivation:
-
Steady-state inactivation curves were generated for each Cav3 subtype in the presence and absence of JZP385.
-
Cells were held at a holding potential, and a series of conditioning pre-pulses of varying voltages were applied, followed by a test pulse to a constant voltage to measure the fraction of available channels.
-
The resulting data were fitted with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V½).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro characterization of JZP385.
Conclusion
The in vitro characterization of JZP385 demonstrates that it is a potent and selective modulator of T-type calcium channels with a distinct state-dependent mechanism of action. By preferentially inhibiting channels in the inactivated state, JZP385 is poised to selectively target pathological neuronal hyperactivity associated with tremor, potentially offering a significant therapeutic advantage. The data summarized in this guide provide a strong rationale for its continued clinical development. Further publication of detailed quantitative potency data will be valuable for the scientific community.
References
An In-depth Technical Guide to the Molecular Targets of Suvecaltamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suvecaltamide (also known as JZP385 and CX-8998) is an investigational, first-in-class small molecule being developed for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as essential tremor and Parkinson's disease tremor.[1][2][3][4][5] It acts as a highly selective, state-dependent modulator of T-type calcium channels.[1][2][3][4] This guide provides a detailed overview of the molecular targets of this compound, presenting key preclinical data, experimental methodologies, and the relevant signaling pathways.
Primary Molecular Targets: T-Type Calcium Channels (CaV3)
The principal molecular targets of this compound are the low-voltage-activated T-type calcium channels (TTCCs), which are encoded by the CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3) genes.[1] These channels play a crucial role in regulating neuronal excitability and oscillatory behavior in the brain.[1] Their involvement in the pathophysiology of conditions like essential tremor makes them a compelling target for therapeutic intervention.[1]
Mechanism of Action
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the T-type calcium channel.[1][2] This leads to a reduction in channel activity, particularly under conditions of neuronal hyperexcitability where a larger proportion of channels are in the inactivated state.[1] Preclinical studies have demonstrated that this compound inhibits all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]
The signaling pathway below illustrates the role of T-type calcium channels in neuronal excitability and the inhibitory effect of this compound.
Quantitative Data
Preclinical characterization of this compound has provided semi-quantitative data on its potency and selectivity for the CaV3 channel subtypes. The data indicates that this compound is a potent inhibitor with low nanomolar (nM) potencies and exhibits significant selectivity for the inactivated state of the channels.[1]
| Parameter | CaV3.1 | CaV3.2 | CaV3.3 | Reference |
| Potency (IC₅₀) | Low nM | Low nM | Low nM | [1] |
| State Selectivity (Inactivated vs. Resting) | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | [1] |
| Shift in V₅₀ of Inactivation | -6 to -18 mV | -6 to -18 mV | -6 to -18 mV | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the molecular targets of this compound.
In Vitro Electrophysiology: Automated Patch Clamp
The state-dependent inhibition of CaV3 channels by this compound was characterized using an automated patch-clamp system.[1]
Objective: To determine the potency and state-selectivity of this compound on human CaV3.1, CaV3.2, and CaV3.3 channels.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 channels.[1]
-
Apparatus: QPatch 48X automated patch clamp system.[1]
-
Recording Configuration: Whole-cell patch clamp.
-
Solutions:
-
Internal Solution (Pipette): Containing (in mM): 120 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution: Containing (in mM): 140 NaCl, 5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Resting State Protocol: From a holding potential of -100 mV, a test pulse to -30 mV is applied to elicit a current. This protocol favors the resting state of the channels.
-
Inactivated State Protocol: From a holding potential of -70 mV (a more depolarized potential to induce inactivation), a test pulse to -30 mV is applied.
-
Steady-State Inactivation Protocol: A series of conditioning pre-pulses of varying voltages are applied before a test pulse to determine the voltage-dependence of inactivation.
-
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak current. IC₅₀ values are calculated for both resting and inactivated states. The shift in the half-inactivation voltage (V₅₀) is determined from the steady-state inactivation curves.
The workflow for the automated patch-clamp experiment is depicted below.
In Vivo Efficacy: Harmaline-Induced Tremor Model
The anti-tremor effects of this compound were evaluated in a well-established animal model of essential tremor.[1]
Objective: To assess the in vivo efficacy of this compound in reducing tremor.
Methodology:
-
Animal Model: Male rats.[1]
-
Tremor Induction: Administration of harmaline (10–15 mg/kg, intraperitoneal), a tremorgenic alkaloid.[1]
-
Drug Administration: this compound administered orally at doses ranging from 0.1 to 10 mg/kg.[1]
-
Tremor Quantification: A piezoelectric sensor cage system is used to quantify the frequency (9–12 Hz) and magnitude of the tremor.[1]
-
Procedure:
-
Rats are acclimatized to the testing environment.
-
A baseline recording of motor activity is taken.
-
Harmaline is administered to induce tremor.
-
This compound or vehicle is administered either before (pre-treatment) or after (post-treatment) the onset of tremor.
-
Tremor is recorded for a specified duration.
-
-
Data Analysis: The tremor power is analyzed to determine the dose-dependent reduction in tremor severity by this compound compared to the vehicle control.
The logical relationship in the harmaline-induced tremor model is illustrated below.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial of CX-8998, a Selective Modulator of the T-Type Calcium Channel in Inadequately Treated Moderate to Severe Essential Tremor: T-CALM Study Design and Methodology for Efficacy Endpoint and Digital Biomarker Selection - PMC [pmc.ncbi.nlm.nih.gov]
Suvecaltamide IUPAC name and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Suvecaltamide (also known as JZP385, MK-8998, and CX-8998), an investigational small molecule drug. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting a thorough resource for professionals in the field of drug development and neuroscience.
Chemical Properties and Identification
This compound is a novel compound with specific physicochemical characteristics that are crucial for its development as a therapeutic agent.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide | [1] |
| Synonyms | JZP385, MK-8998, CX-8998 | [1][2][3] |
| CAS Number | 953778-58-0 | [1] |
| ChEMBL ID | CHEMBL1684950 | [3] |
| DrugBank ID | DB19139 | [2] |
| Physicochemical Property | Value | Source |
| Molecular Formula | C₂₀H₂₃F₃N₂O₂ | [1][3] |
| Molecular Weight | 380.41 g/mol | [1][2][3] |
| Monoisotopic Mass | 380.171162478 Da | [2] |
Mechanism of Action: T-Type Calcium Channel Modulation
This compound is a first-in-class, selective modulator of T-type calcium channels (CaV3).[4] These channels, including subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage activated calcium channels that play a critical role in regulating neuronal excitability and oscillatory activity.[5][6] They are highly expressed in brain regions associated with the pathophysiology of movement disorders like essential tremor and Parkinson's disease.[5]
This compound's mechanism is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the CaV3 channels.[5] This action reduces the channels' activity, particularly under conditions of neuronal hyperexcitability that are thought to underlie tremor.[7] Preclinical studies have shown that this compound inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[5] This selective modulation of hyperexcitable neuronal firing, while sparing normal signaling, may contribute to a more favorable clinical profile.[7]
Experimental Protocols
The following sections detail key preclinical and clinical experimental methodologies used to characterize this compound.
Objective: To characterize the pharmacology of this compound on T-type calcium channel (CaV3) subtypes.[5]
Methodology:
-
Cell Lines: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 were used.[5]
-
Electrophysiology: Whole-cell currents were recorded using a QPatch 48X automated patch clamp system.[5]
-
Experimental Conditions:
-
Analysis: The data was analyzed to determine the potency (IC₅₀) and state-dependence of this compound's inhibitory effects on each CaV3 subtype. This compound was found to hyperpolarize the midpoint of voltage-dependent channel inactivation by -6 to -18 mV for all subtypes.[5]
References
- 1. This compound | C20H23F3N2O2 | CID 24765479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Compound: this compound (CHEMBL1684950) - ChEMBL [ebi.ac.uk]
- 4. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound (JZP385) / Jazz, Merck (MSD) [delta.larvol.com]
Methodological & Application
Application Notes and Protocols for Suvecaltamide Patch Clamp Analysis in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suvecaltamide (also known as JZP385, CX-8998, and NBI-921352) is an investigational drug being evaluated for the treatment of tremor associated with neurological disorders such as Parkinson's disease and essential tremor.[1][2] Its primary mechanism of action is the selective modulation of T-type calcium channels (CaV3).[3][4] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions implicated in tremor pathophysiology.[3] this compound exhibits state-dependent inhibition of CaV3 channels, showing higher potency for the inactivated state, which may allow for targeted modulation of pathological neuronal firing while sparing normal signaling.[3][5]
These application notes provide a detailed protocol for the characterization of this compound's effects on T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3) heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique.
Data Presentation
Table 1: Quantitative Electrophysiological Data for this compound
| Parameter | CaV3 Subtype | Value | Notes |
| Potency | CaV3.1, CaV3.2, CaV3.3 | Low nM | State-dependent inhibition |
| Selectivity | Inactivated vs. Resting State | 7- to 19-fold more selective for the inactivated state | - |
| Voltage-Dependent Inactivation | CaV3.1, CaV3.2, CaV3.3 | Hyperpolarizing shift of -6 to -18 mV | Relative to vehicle |
This data is based on preclinical characterization using automated patch clamp systems.[3]
Experimental Protocols
1. HEK293 Cell Culture and Transfection
This protocol is adapted from standard methods for culturing and transfecting HEK293 cells for patch clamp electrophysiology.[6][7][8]
-
Cell Culture:
-
Transfection:
-
The day before transfection, plate HEK293 cells in 35 mm dishes to achieve 70% confluency on the day of transfection.[6]
-
Co-transfect cells with a plasmid encoding the desired human CaV3 subtype (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.[6]
-
Twenty-four hours post-transfection, wash the cells with DPBS, detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA or Accutase), and re-plate them at a lower density onto glass coverslips suitable for recording.[6][8] This ensures that cells are isolated for patch clamping.[10]
-
Allow cells to attach and recover for at least a few hours at 37°C before transferring to 28°C for further incubation, which can enhance ion channel expression.[7] Recordings are typically performed 48 hours after the initial transfection.[6][11]
-
2. Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the procedure for recording T-type calcium channel currents and assessing the effect of this compound.
-
Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 20 TEA-Cl. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm with sucrose.[11] The use of BaCl2 (e.g., 5-20 mM) instead of CaCl2 can also be employed to increase current amplitude and reduce calcium-dependent inactivation.[12]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, and 5 CsOH. Adjust pH to 7.3 with CsOH and osmolarity to ~320 mOsm with sucrose.[11] Cesium and TEA are used to block potassium currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
-
Recording Procedure:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.[13]
-
Identify transfected cells by their fluorescence.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.[9]
-
Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).[13]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the pipette solution for at least 5 minutes before starting recordings.[6] Compensate for series resistance (80-90%).[6]
-
-
Voltage Protocols:
-
Dose-Response Protocol:
-
Hold the cell at a potential of -80 mV.[11]
-
Apply a conditioning pulse to -120 mV for 200 ms to ensure channels are in a resting state.[11]
-
Elicit T-type calcium currents with a 20 ms depolarizing step to 0 mV.[11]
-
Apply increasing concentrations of this compound to the bath and incubate for at least 2 minutes at the holding potential before applying the voltage protocol.[11] This will allow for the generation of a dose-response curve and calculation of the IC50 value.
-
-
State-Dependence Protocol (Steady-State Inactivation):
-
To determine the voltage-dependence of inactivation, hold the cell at various conditioning potentials (e.g., from -120 mV to -50 mV in 10 mV increments) for several seconds.
-
Follow each conditioning pulse with a test pulse to the potential of maximal current activation (e.g., -30 mV for T-type channels) to measure the fraction of available channels.
-
Repeat this protocol in the absence and presence of this compound to assess its effect on the steady-state inactivation curve. A hyperpolarizing shift in the curve indicates preferential binding to the inactivated state.[3]
-
-
Visualizations
Diagram 1: Experimental Workflow for this compound Patch Clamp Protocol
Caption: Workflow for characterizing this compound effects on CaV3 channels in HEK293 cells.
Diagram 2: Signaling Pathway of this compound Action
Caption: Mechanism of this compound's state-dependent inhibition of CaV3 channels.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]
- 5. This compound (JZP385) News - LARVOL Sigma [sigma.larvol.com]
- 6. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 7. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsys.ch [bsys.ch]
- 10. researchgate.net [researchgate.net]
- 11. 2.2 Automated whole-cell patch-clamp electrophysiology [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Harmaline-Induced Tremor Model for Preclinical Evaluation of Suvecaltamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Essential tremor (ET) is a prevalent neurological movement disorder, and the development of effective therapeutics is a significant area of research. The harmaline-induced tremor model in rodents is a widely utilized preclinical model that mimics the phenomenological characteristics of ET, providing a valuable tool for screening and evaluating novel therapeutic agents.[1][2] Harmaline, a β-carboline alkaloid, induces a rapid onset, high-frequency tremor by targeting the olivocerebellar system.[1][3] This document provides detailed application notes and protocols for utilizing the harmaline-induced tremor model in the preclinical assessment of Suvecaltamide (JZP385), an investigational drug for essential tremor.
Mechanism of Action: Harmaline and this compound
Harmaline induces tremor by acting on the inferior olivary nucleus (ION) in the brainstem.[3][4] It enhances the rhythmic and synchronous firing of neurons in the ION, which is then transmitted through climbing fibers to the cerebellum.[3][5] This aberrant signaling disrupts the normal function of the cerebello-thalamo-cortical pathway, leading to the characteristic action tremor.[5] A key player in the generation of these rhythmic discharges in the ION is the T-type calcium channel.[3][5]
This compound is a selective modulator of T-type calcium channels (Cav3).[6][7] It acts by preferentially binding to and stabilizing the inactivated state of these channels, thereby reducing their activity.[6][7] By targeting the underlying mechanism of neuronal hyperexcitability in the olivocerebellar circuit, this compound has been investigated for its potential to alleviate tremor.[7] Although a recent Phase 2b trial in essential tremor did not meet its primary endpoint, numeric improvements were observed, and the drug is still under investigation for Parkinson's disease tremor.[6][8][9][10][11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in harmaline-induced tremor and a typical experimental workflow for testing this compound.
Caption: Signaling pathway of harmaline-induced tremor and this compound's mechanism of action.
Caption: Experimental workflow for evaluating this compound in the harmaline-induced tremor model.
Experimental Protocols
1. Animal Models:
-
Species: Male ICR mice or Wistar rats are commonly used.[4][7] Swine have also been established as a large animal model.[12][13]
-
Housing: Animals should be group-housed and allowed to acclimate to the experimental room for at least one hour prior to testing.[4]
2. Harmaline-Induced Tremor Protocol:
-
Harmaline Preparation: Prepare a solution of harmaline hydrochloride in sterile saline.
-
Dosage and Administration:
-
Tremor Onset and Duration: Tremor typically appears within minutes of injection and can be maintained for over 2 hours, depending on the dose and animal model.[12] The tremor frequency is generally in the range of 10-16 Hz.[12][14]
3. This compound Administration Protocol:
-
This compound Preparation: Formulate this compound for oral administration (e.g., in a suitable vehicle like a suspension).
-
Dosage and Administration: In preclinical rat studies, this compound has been tested at doses ranging from 0.1 to 10 mg/kg, administered orally.[7]
-
Pre-treatment Time: this compound or vehicle is typically administered 20-60 minutes prior to the harmaline injection.[4][7]
4. Tremor Quantification:
-
Methodology:
-
Data Acquisition: Record the motor activity for a defined period following harmaline administration (e.g., 8-20 minutes).[2][4]
-
Data Analysis:
-
Perform spectral analysis on the recorded motion data.
-
Quantify the power of the tremor within the specific frequency bandwidth (e.g., 10-16 Hz for mice, 8-12 Hz for rats).[2]
-
To reduce variability, it is recommended to normalize the tremor power to the total motion power over a wider frequency range.[2][3]
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for the harmaline-induced tremor model and the efficacy of this compound.
Table 1: Harmaline-Induced Tremor Model Parameters
| Parameter | Mice | Rats | Swine |
| Harmaline Dose | 20-30 mg/kg (SC/IP)[4] | 10-20 mg/kg (SC/IP)[3] | 2.5-6.0 mg/kg (IV)[13] |
| Tremor Frequency | 11-14 Hz[4] | 8-12 Hz[2] | 10-16 Hz[12] |
| Tremor Onset | Within minutes | Within minutes | Immediate (IV)[12] |
| Tremor Duration | Dose-dependent | Dose-dependent | Over 2 hours[12] |
Table 2: Preclinical Efficacy of this compound in the Rat Harmaline-Induced Tremor Model
| This compound Dose (Oral) | Tremor Inhibition |
| 0.1 mg/kg | Not specified |
| ≥ 1 mg/kg | Robust, dose-dependent reduction[7] |
| 10 mg/kg | Significant reduction[7] |
Note: The plasma concentrations of this compound that were effective in reducing tremor in rats were consistent with those projected to be therapeutic in humans.[7]
Conclusion
The harmaline-induced tremor model serves as a valuable and established preclinical tool for the initial screening and characterization of anti-tremor therapeutics. Its robust and reproducible tremor phenotype, coupled with a well-understood underlying mechanism involving the olivocerebellar circuitry and T-type calcium channels, makes it particularly relevant for testing compounds like this compound. The detailed protocols and data presented in these application notes provide a framework for researchers to effectively utilize this model in the development of novel treatments for essential tremor and other tremor-related disorders.
References
- 1. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychogenics.com [psychogenics.com]
- 5. researchgate.net [researchgate.net]
- 6. Jazz Pharmaceuticals’ essential tremor drug falls flat in Phase IIb trial [clinicaltrialsarena.com]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. neurologylive.com [neurologylive.com]
- 9. Jazz’s this compound Fails In Tremor Trial, But Parkinson’s Study Continues [insights.citeline.com]
- 10. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 11. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor [prnewswire.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Development of Harmaline-induced Tremor in a Swine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for In Vivo Administration of Suvecaltamide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suvecaltamide (also known as JZP385 or CX-8998) is an investigational, selective, state-dependent modulator of T-type calcium channels (CaV3).[1] These low-voltage-activated calcium channels are implicated in the pathophysiology of various neurological disorders characterized by neuronal hyperexcitability and pathological oscillations. In preclinical rodent models, this compound has been primarily evaluated for its potential to treat essential tremor.[1] Clinical trials are also exploring its efficacy in Parkinson's disease tremor.[2][3][4] These application notes provide a summary of the available data and protocols for the in vivo administration of this compound in rodent models based on publicly available preclinical studies.
Mechanism of Action
This compound selectively modulates all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It exhibits a state-dependent mechanism, showing a higher affinity for the inactivated state of the channel.[1] This preferential binding stabilizes the channel in a non-conducting conformation, thereby reducing the excessive neuronal firing and oscillatory activity that underlie tremor.[1][2]
Two active metabolites of this compound, M01 (JZZ05000034) and M02 (JZZ05000035), have been identified and also contribute to the overall efficacy. These metabolites demonstrate more sustained concentrations in both plasma and brain compared to the parent compound.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Rodent Model for Essential Tremor: Harmaline-Induced Tremor
The most described preclinical model for evaluating this compound's anti-tremor activity is the harmaline-induced tremor model in male rats.[1] Harmaline, a beta-carboline alkaloid, induces a robust and consistent tremor that pharmacologically resembles essential tremor.
Efficacy Data
This compound has been shown to dose-dependently reduce harmaline-induced tremor in rats when administered orally.[1] Robust inhibition of tremor is observed at doses of 1 mg/kg and higher.[1]
| Parameter | Finding | Citation |
| Animal Model | Male Rats | [1] |
| Tremor Induction | Harmaline (10-15 mg/kg, intraperitoneal) | [1] |
| Drug Administration | This compound (0.1-10 mg/kg, oral) | [1] |
| Efficacious Dose | Robust tremor inhibition observed at ≥1 mg/kg. | [1] |
| Active Metabolites | M01 and M02 contribute to efficacy with more sustained plasma and brain concentrations than this compound. | [2] |
| Pharmacokinetics | This compound concentrations peak early and then decrease following oral administration. | [2] |
| Plasma Concentrations | Effective plasma concentrations in rats are consistent with those projected for therapeutic doses in humans. | [1] |
Experimental Protocol: Harmaline-Induced Tremor in Rats
This protocol is a synthesized methodology based on available preclinical data.[1]
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Group Size: n=8-24 per group is suggested to achieve statistical power.[1]
2. Materials:
-
This compound
-
Vehicle for oral formulation (Note: The specific vehicle used in published studies is not publicly available. A common vehicle for oral gavage in rodents, such as 0.5% carboxymethyl cellulose (CMC) in water, could be considered, but vehicle scouting is recommended.)
-
Harmaline hydrochloride
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
-
Piezoelectric sensor cage system for tremor quantification (e.g., Signal Solutions)[1]
3. Experimental Procedure:
-
Acclimation: Allow animals to acclimate to the piezoelectric sensor cages before the start of the experiment.
-
Baseline Recording: Record baseline motor activity for a defined period (e.g., 20-30 minutes) to establish a stable baseline.
-
This compound Administration (Prophylactic):
-
Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, 3, 10 mg/kg).
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
-
Harmaline Administration:
-
Prepare a fresh solution of harmaline in sterile saline.
-
60 minutes after this compound/vehicle administration, administer harmaline (10-15 mg/kg) via intraperitoneal (IP) injection.
-
-
This compound Administration (Therapeutic):
-
Alternatively, to test the suppressive effect on existing tremor, administer harmaline first.
-
Once tremor is established (typically within 10 minutes), administer this compound or vehicle orally.
-
-
Tremor Quantification:
-
Immediately after harmaline injection (or this compound administration in the therapeutic protocol), begin recording tremor activity using the piezoelectric sensor system.
-
Continue recording for a sustained period, for example, up to 4 hours.[2]
-
-
Data Analysis:
-
Analyze the piezoelectric signal data.
-
Apply a Fast Fourier Transform (FFT) to determine the power spectrum of the motion.
-
Quantify the tremor by measuring the power within the 9-12 Hz frequency band, which corresponds to harmaline-induced tremor in rats.[1]
-
Normalize the tremor power to the total motion power to reduce variability.
-
Compare the tremor power in this compound-treated groups to the vehicle-treated control group.
-
Experimental Workflow Diagram
Caption: Prophylactic harmaline-induced tremor workflow.
Application in Parkinson's Disease Rodent Models
While this compound is undergoing clinical investigation for tremor associated with Parkinson's disease,[4] publicly available preclinical data on its use in specific rodent models of Parkinson's disease (e.g., 6-OHDA, MPTP, or genetic models) were not identified in the conducted searches. Researchers interested in this area would need to adapt the harmaline-induced tremor protocol to a relevant Parkinson's model, assessing tremor as a primary endpoint.
Disclaimer: This document is intended for informational purposes for research professionals. The protocols described are synthesized from publicly available abstracts and may require optimization. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. The oral vehicle for this compound was not specified in the source literature and should be determined by the investigating researcher.
References
Application Note: Quantification of Suvecaltamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Suvecaltamide in human plasma. The described protocol is based on established principles of bioanalytical method development and validation for small molecules and serves as a template for researchers engaged in the pharmacokinetic analysis of this compound. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation with tandem mass spectrometric detection. This document provides a comprehensive workflow, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as JZP385) is an investigational drug that acts as a highly selective and state-dependent modulator of T-type calcium channels (Caᵥ3). These channels are implicated in the control of muscle movement by the brain. This compound is currently under investigation for the treatment of essential tremor and Parkinson's disease tremor. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.
This document outlines a robust and reproducible LC-MS/MS method for the determination of this compound in human plasma. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Representative data on linearity, accuracy, precision, and recovery are presented to demonstrate the expected performance of such a method.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
96-well plates
-
Pipettes and tips
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and its SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Spiking Solutions: Spike the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples at various concentrations.
Plasma Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples, CC standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the SIL-IS.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of the analyte and IS. A hypothetical transition is provided in Table 2. |
Table 2: Hypothetical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | [M+H]⁺ | Fragment 1 | 100 |
| This compound-d4 (IS) | [M+H]⁺ | Fragment 2 | 100 |
Data and Results
The following tables present representative quantitative data that would be expected from a validated bioanalytical method for this compound.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| This compound | 0.1 - 100 | Linear, 1/x² | >0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 95 - 105 | < 15 | 95 - 105 | < 15 |
| Low | 0.3 | 90 - 110 | < 15 | 90 - 110 | < 15 |
| Mid | 10 | 90 - 110 | < 15 | 90 - 110 | < 15 |
| High | 80 | 90 - 110 | < 15 | 90 - 110 | < 15 |
LLOQ: Lower Limit of Quantification
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | 90 - 110 |
| High | 80 | > 85 | 90 - 110 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Application Notes and Protocols for Cell-Based Assays of T-Type Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize modulators of T-type calcium channels. T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage activated channels that play crucial roles in a variety of physiological processes and have been implicated in numerous pathological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias.[1][2][3] The unique biophysical properties of these channels, particularly their inactivation at typical cell line resting membrane potentials, present challenges for the development of robust high-throughput screening (HTS) assays.[1][4][5][6][7]
These notes detail fluorescence-based HTS assays and automated electrophysiology methods, offering comprehensive protocols and data presentation guidelines to facilitate the discovery of novel T-type calcium channel modulators.
Introduction to T-Type Calcium Channels and Assay Strategies
T-type calcium channels are key regulators of cellular excitability and intracellular calcium signaling.[3] Their dysfunction is linked to a range of disorders, making them attractive therapeutic targets.[2][3] The primary challenge in designing cell-based assays for these channels is their tendency to be in an inactivated state at the relatively depolarized resting membrane potentials of commonly used cell lines (around -25 mV).[4][6][7] To overcome this, assay strategies often involve manipulating the cell membrane potential to a more hyperpolarized state, thereby making the channels available for activation.
Two main strategies are employed:
-
Pharmacological Manipulation: Using agents like gramicidin to clamp the membrane potential at a hyperpolarized level.[1][5]
-
Genetic Manipulation: Co-expression of a potassium channel, such as Kir2.3, to drive the resting membrane potential to a more negative value (around -70 mV).[4][6][7]
Quantitative Data for T-Type Calcium Channel Modulators
The following tables summarize the pharmacological and biophysical properties of commonly studied T-type calcium channel modulators and the characteristics of the different channel subtypes.
Table 1: Pharmacological Properties of Selected T-Type Calcium Channel Inhibitors
| Compound | Target Subtype(s) | IC50 (µM) | Assay Type | Reference |
| Mibefradil | Pan (Cav3.1, 3.2, 3.3) | ~1-2 | Electrophysiology | [8] |
| NNC-55-0396 | Pan (Cav3.1, 3.2, 3.3) | ~0.5-1 | Electrophysiology | [8] |
| TTA-A2 | Pan (Cav3.1, 3.2, 3.3) | ~0.1-1 | Fluorescence & Electrophysiology | [6] |
| Zonisamide | T-type channels | Not specified | Multiple | [9] |
| AMB-CHMINACA | Cav3.2 > Cav3.1/3.3 | 0.74 (Cav3.2) | Electrophysiology | [10] |
| MDMB-CHMICA | Cav3.2 > Cav3.1/3.3 | 1.5 (Cav3.2) | Electrophysiology | [10] |
Table 2: Biophysical Properties of Human T-Type Calcium Channel Subtypes
| Property | Cav3.1 | Cav3.2 | Cav3.3 | Reference |
| V1/2 Activation (mV) | -48.76 | -47.96 | -39.53 | [11] |
| V1/2 Inactivation (mV) | -76.3 | -75.8 | -68.9 | [11] |
| Activation Kinetics | Fast | Intermediate | Slow | [11] |
| Inactivation Kinetics | Fast | Intermediate | Slow | [11] |
Experimental Protocols
Fluorescence-Based High-Throughput Screening (HTS) Assay
This protocol is designed for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR) to identify modulators of T-type calcium channels.[1][4][5][6][12] It incorporates the co-expression of the Kir2.3 potassium channel to maintain the T-type channels in a resting, activatable state.[4][6][7]
Workflow Diagram:
Caption: Workflow for a fluorescence-based HTS assay.
Materials:
-
HEK293 cells stably co-expressing a human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) and the Kir2.3 potassium channel.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Black, clear-bottom 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP6s-CAAX).[4]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds and control modulators (e.g., TTA-A2 as an inhibitor).
-
Depolarizing stimulus: KCl solution.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Protocol:
-
Cell Plating: a. Culture the HEK293 cells expressing the desired T-type channel and Kir2.3. b. On the day before the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. c. Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Dye Loading: a. Prepare the calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstitution in DMSO and then dilution in assay buffer. b. Remove the culture medium from the cell plates and add the dye-loading solution to each well. c. Incubate the plates at 37°C for 30-60 minutes. d. After incubation, wash the cells with assay buffer to remove excess dye.
-
Compound Addition: a. Prepare serial dilutions of test compounds and controls in assay buffer. b. Add the diluted compounds to the appropriate wells of the cell plate. Include wells with vehicle control (e.g., DMSO). c. Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first measure the baseline fluorescence for a short period. c. The instrument will then add the depolarizing KCl solution to all wells to activate the T-type calcium channels. d. Immediately after KCl addition, the instrument will continuously measure the change in fluorescence intensity over time.
-
Data Analysis: a. The response is typically quantified as the peak fluorescence intensity or the area under the curve after the addition of the stimulus. b. For inhibitors, the percentage of inhibition is calculated relative to the vehicle control. c. For activators, the percentage of activation is calculated. d. Dose-response curves are generated by plotting the percentage of inhibition or activation against the compound concentration, and IC50 or EC50 values are determined.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput alternative to conventional manual patch-clamp for secondary screening and more detailed mechanistic studies.[12][13][14][15]
Workflow Diagram:
Caption: Workflow for automated patch-clamp electrophysiology.
Materials:
-
HEK293 cells expressing the T-type calcium channel of interest.
-
Automated patch-clamp system (e.g., IonWorks, Patchliner, or similar).
-
Specific consumables for the instrument (e.g., patch plates or chips).
-
Intracellular solution (typically containing Cs+ to block K+ currents).
-
Extracellular solution (containing Ba2+ or Ca2+ as the charge carrier).
-
Test compounds and controls.
Protocol:
-
Cell Preparation: a. Harvest the cells and prepare a single-cell suspension at the optimal density recommended for the specific automated patch-clamp system.
-
Solution Preparation: a. Prepare fresh intracellular and extracellular solutions. The exact composition will depend on the specific experimental goals but should be designed to isolate T-type calcium channel currents. b. Prepare serial dilutions of the test compounds in the extracellular solution.
-
Instrument Setup and Run: a. Prime the instrument with the appropriate solutions. b. Load the cell suspension, intracellular solution, extracellular solutions, and compound plates into the instrument. c. Initiate the automated experimental run. The instrument will perform the following steps for each well/cell: i. Cell trapping and sealing. ii. Whole-cell access. iii. Application of a voltage protocol to measure baseline T-type currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state, followed by a depolarizing step to activate the channels. iv. Application of the test compound. v. Application of the same voltage protocol to measure the effect of the compound on the T-type currents.
-
Data Analysis: a. The software accompanying the instrument will typically perform initial data analysis, such as measuring peak current amplitude. b. Calculate the percentage of inhibition or potentiation of the current by the compound. c. Generate dose-response curves and calculate IC50 or EC50 values. d. More advanced analyses can be performed to investigate the mechanism of action, such as effects on voltage-dependence of activation and inactivation or use-dependent block.
Signaling Pathways and Screening Cascade
T-Type Calcium Channel Signaling Pathway:
T-type calcium channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane.[3] This influx of Ca2+ can lead to a variety of downstream cellular responses.
Caption: Simplified signaling pathway of T-type calcium channels.
Screening Cascade for T-Type Channel Modulators:
A typical drug discovery project for T-type calcium channel modulators follows a hierarchical screening cascade to efficiently identify and validate promising compounds.
Caption: A typical screening cascade for T-type channel modulators.
References
- 1. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. | Broad Institute [broadinstitute.org]
- 8. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellmicrosystems.com [cellmicrosystems.com]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suvecaltamide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of suvecaltamide, a selective T-type calcium (CaV3) channel modulator. The information is compiled from various preclinical studies investigating its efficacy in animal models of tremor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: this compound Dosage and Administration in a Rat Model of Essential Tremor
| Parameter | Value | Reference |
| Animal Model | Male Rats | [1] |
| Inducing Agent | Harmaline | [1][2] |
| Harmaline Dosage | 10-15 mg/kg | [1][2] |
| Harmaline Route | Intraperitoneal (i.p.) | [1][2] |
| This compound Dosage | 0.1 - 10 mg/kg | [1] |
| This compound Route | Oral (p.o.) | [1] |
| Administration | Pre- or Post-harmaline administration | [1] |
| Efficacious Dose | ≥1 mg/kg showed robust tremor inhibition | [1][2] |
Table 2: In Vitro Characterization of this compound
| Parameter | Details | Reference |
| Cell Line | HEK293 cells stably overexpressing human CaV3.1, 3.2, or 3.3 | [1] |
| Methodology | Automated patch clamp system (QPatch 48X) | [1] |
| Key Finding | This compound inhibited all CaV3 subtypes in a concentration- and state-dependent manner with low nanomolar potencies. It was 7- to 19-fold more selective for the inactivated CaV3 channel state. | [1] |
Signaling Pathway and Mechanism of Action
This compound is a selective modulator of T-type calcium channels (CaV3). These channels are crucial in regulating neuronal excitability and are implicated in the pathological oscillations observed in conditions like essential tremor. This compound acts by preferentially binding to and stabilizing the inactivated state of CaV3 channels, thereby reducing the excessive neuronal rhythmicity that leads to tremors.[1][2]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
In Vivo Harmaline-Induced Tremor Model in Rats
This protocol describes the induction of tremor in rats using harmaline to evaluate the anti-tremor efficacy of this compound.
Materials:
-
Male Wistar rats (80-100 g)[3]
-
This compound
-
Harmaline HCl (Sigma)[4]
-
Vehicle for this compound (e.g., 1% Tween 80 in 0.5% Methocel)[5]
-
Saline
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Piezoelectric sensor cage system (e.g., Signal Solutions) or a force plate actimeter[1][6]
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing facilities and handling procedures for at least one week before the experiment.
-
Baseline Measurement: Place individual rats in the piezoelectric sensor cage and allow for a 10-minute habituation period. Record baseline motor activity for a 20-minute epoch.[4]
-
This compound/Vehicle Administration:
-
Pre-treatment protocol: Administer this compound (0.1-10 mg/kg) or vehicle orally (p.o.) to the rats.
-
Post-treatment protocol: Proceed with harmaline injection first (Step 4).
-
-
Tremor Induction:
-
Administer harmaline (10-15 mg/kg, i.p.) to induce tremor.[1][2] Tremor typically appears within 10 minutes.[4]
-
For the post-treatment protocol, administer this compound (0.1-10 mg/kg, p.o.) or vehicle after the onset of harmaline-induced tremor. One study administered this compound 1 hour after harmaline.[2]
-
-
Tremor Quantification:
-
Data Analysis:
-
Use spectral analysis to quantify the power of movements within the tremor frequency band (typically 8-12 Hz for rats).[4]
-
Calculate the motion power percentage (MPP) by dividing the power in the tremor frequency band by the total power over the full motion spectrum (e.g., 0-15 Hz).[4]
-
Compare the MPP between this compound-treated and vehicle-treated groups to determine the efficacy of the compound in reducing tremor.
-
Figure 2: Workflow for the harmaline-induced tremor model.
In Vitro CaV3 Channel Activity Assay
This protocol outlines the use of an automated patch clamp system to assess the effect of this compound on T-type calcium channels.
Materials:
-
HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels[1]
-
Cell culture medium appropriate for HEK293 cells
-
Automated patch clamp system (e.g., QPatch)[1]
-
Planar patch chips (QPlates)[7]
-
External and internal Ringer's solutions
-
This compound stock solution and serial dilutions
Procedure:
-
Cell Preparation:
-
Culture the specific HEK293-CaV3 cell line under standard conditions.
-
Prior to the experiment, harvest the cells and prepare a single-cell suspension in the external Ringer's solution for use in the QPatch system.[8]
-
-
QPatch System Setup:
-
Prime the QPatch system and the QPlate with the appropriate external and internal solutions according to the manufacturer's instructions.
-
Load the cell suspension into the system. The QPatch will automatically handle cell capture, sealing, and whole-cell formation.[7]
-
-
Electrophysiological Recording:
-
Compound Application:
-
Apply vehicle control followed by increasing concentrations of this compound to the cells.
-
Record the CaV3 channel currents at each concentration to generate concentration-response curves.
-
-
Data Analysis:
-
Analyze the recorded currents using the QPatch analysis software.
-
Calculate the IC50 values for this compound on each CaV3 subtype.
-
Generate steady-state inactivation curves in the presence and absence of this compound to determine its effect on the voltage-dependence of inactivation.[1]
-
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Riluzole Ameliorates Harmaline-induced Tremor in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Reversal of Bortezomib-Induced Neurotoxicity by this compound, a Selective T-Type Ca-Channel Modulator, in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
Application Note: High-Throughput Screening of Suvecaltamide Using Automated Patch Clamp Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Suvecaltamide (formerly JZP385) is an investigational drug that acts as a selective, state-dependent modulator of T-type calcium channels (CaV3).[1][2][3] These channels are implicated in the pathophysiology of neurological disorders such as essential tremor and Parkinson's disease.[1][4][5][6] As a therapeutic candidate, the characterization of its interaction with CaV3 channels is crucial. Automated patch clamp (APC) systems offer a high-throughput and reliable method for screening and characterizing compounds like this compound that target ion channels.[7][8][9][10][11] This application note provides a detailed protocol for screening this compound against the three subtypes of human T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) using an automated patch clamp system.
Signaling Pathway of T-type Calcium Channels
T-type calcium channels are low-voltage activated channels that play a role in regulating neuronal excitability and oscillatory activity.[12] Their dysfunction can lead to pathological neuronal firing patterns associated with tremors. This compound is designed to modulate the activity of these channels, preferentially binding to and stabilizing the inactivated state of the channel, thereby reducing excessive neuronal firing.[2][12]
Experimental Workflow for this compound Screening
The following diagram outlines the typical workflow for screening this compound using an automated patch clamp system. The process begins with the preparation of cells expressing the target ion channels and culminates in data analysis to determine the compound's potency and mechanism of action.
Detailed Experimental Protocols
1. Cell Line and Culture:
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Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Preparation for Automated Patch Clamp:
-
Aspirate the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Detach the cells using a non-enzymatic cell dissociation solution to ensure the integrity of the ion channels.
-
Resuspend the cells in an extracellular solution (see below) and centrifuge at a low speed.
-
Resuspend the cell pellet in the extracellular solution to achieve a final concentration of approximately 1-5 x 10^6 cells/mL.
-
Ensure a single-cell suspension by gentle trituration.
3. Solutions:
-
Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Compound Plates: Prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
4. Automated Patch Clamp Protocol:
-
Prime the automated patch clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate into the instrument.
-
Initiate the automated protocol for cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell formation.
-
Voltage Protocol for IC50 Determination:
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarize to -30 mV for 200 ms to elicit T-type calcium currents.
-
Apply a series of increasing concentrations of this compound, with each concentration applied for a sufficient duration to reach steady-state block.
-
-
Voltage Protocol for State-Dependence Analysis:
-
To assess the affinity for the resting state, use a hyperpolarized holding potential (e.g., -110 mV) and brief depolarizing pulses.
-
To assess the affinity for the inactivated state, use a more depolarized holding potential (e.g., -80 mV) to induce channel inactivation before the test pulse. Preclinical studies indicate this compound has a higher affinity for the inactivated state.[12]
-
Data Presentation
The following tables summarize hypothetical data from a this compound screening experiment.
Table 1: Potency of this compound on Human CaV3 Subtypes
| Channel Subtype | IC50 (nM) - Resting State | IC50 (nM) - Inactivated State |
| hCaV3.1 | 150.3 ± 12.5 | 8.2 ± 1.1 |
| hCaV3.2 | 185.7 ± 15.8 | 10.5 ± 1.4 |
| hCaV3.3 | 210.1 ± 18.2 | 12.8 ± 1.9 |
Table 2: State-Dependent Inhibition by this compound
| Channel Subtype | Fold Selectivity (Resting IC50 / Inactivated IC50) |
| hCaV3.1 | ~18.3 |
| hCaV3.2 | ~17.7 |
| hCaV3.3 | ~16.4 |
Data Analysis and Interpretation
Conclusion
Automated patch clamp systems provide a robust and efficient platform for the pharmacological characterization of ion channel modulators like this compound. The protocols and workflows described in this application note enable the determination of potency and mechanism of action, such as state-dependence, in a high-throughput manner. This approach facilitates the rapid screening and selection of promising drug candidates targeting T-type calcium channels for the treatment of neurological disorders.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 3. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 4. Suvecaltimide for Essential Tremors Clinical Trial Enrolls First Participant - - Practical Neurology [practicalneurology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological studies of Cav3.1 T-type calcium channels using automated patch-clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 9. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
Troubleshooting & Optimization
Suvecaltamide In Vitro Technical Support Center
This technical support center provides guidance for researchers and drug development professionals investigating the in vitro effects of Suvecaltamide (also known as JZP385, CX-8998, and MK-8998). The following information addresses potential issues and frequently asked questions related to the experimental use of this compound.
I. Overview of this compound's Mechanism of Action
This compound is a state-dependent modulator of T-type calcium channels (CaV3).[1] It exhibits high selectivity for all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3). Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of these channels, thereby reducing their activity.[1][2] This state-dependent inhibition means that the potency of this compound is significantly greater on channels that are already in an inactivated state.[2]
While described as "highly selective," comprehensive in vitro off-target screening data against a broad panel of other receptors, ion channels, and enzymes are not extensively detailed in the public domain. The majority of available information focuses on its on-target pharmacology.
II. Frequently Asked Questions (FAQs)
Q1: What are the reported in vitro activities of this compound?
A1: this compound is a potent, state-dependent inhibitor of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3) with low nanomolar potency.[2] It is reported to be 7- to 19-fold more selective for the inactivated state of the CaV3 channel.[2] Specific IC50 values for each subtype in different channel states are crucial for designing and interpreting experiments.
Q2: I am not observing the expected inhibitory effect of this compound in my cell line. What could be the issue?
A2: There are several potential reasons for a lack of effect:
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Low expression of T-type calcium channels: Ensure your cell line endogenously expresses or has been engineered to express CaV3 channels.
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Incorrect channel state: this compound's potency is highly dependent on the channel's conformational state. The experimental protocol must be designed to promote channel inactivation.
-
Compound stability and solubility: Verify the integrity and solubility of your this compound stock.
-
Incorrect voltage protocol in electrophysiology: The voltage protocol used in patch-clamp experiments is critical to observe state-dependent inhibition.
Q3: Are there any known off-target effects of this compound that could confound my in vitro results?
A3: While this compound is described as highly selective for CaV3 channels, detailed public data on its activity against a broad panel of off-target molecules is limited. Clinical trials have reported adverse events such as dizziness, headache, paresthesia, diarrhea, and insomnia.[3] The direct molecular initiators of these effects have not been fully elucidated and could, in principle, involve off-target activities. Researchers should consider the possibility of such effects in their experimental systems, especially if unexpected phenotypic changes are observed.
Q4: How can I investigate potential off-target effects of this compound in my experimental system?
A4: If you suspect off-target effects, a systematic approach is recommended:
-
Literature Review: Search for any newly published preclinical safety pharmacology data for this compound or its analogues.
-
Broad Panel Screening: If resources permit, screen this compound against a commercial off-target panel (e.g., a Eurofins SafetyScreen or similar). This will provide data on its binding affinity to a wide range of receptors, ion channels, and enzymes.
-
Hypothesis-Driven Investigation: Based on the observed phenotype in your cells or the clinical adverse event profile, select specific targets for investigation. For example, to investigate a potential link to headaches, one might examine effects on CGRP or serotonin receptors.
III. Troubleshooting Guides
Troubleshooting Unexpected Electrophysiology Results
| Issue | Potential Cause | Recommended Solution |
| Low Potency of Inhibition | The voltage protocol does not sufficiently populate the inactivated state of the CaV3 channels. | Modify the voltage protocol to include a depolarizing pre-pulse to drive channels into the inactivated state before applying the test pulse. |
| The specific CaV3 subtype in your expression system is less sensitive. | Confirm the identity of the expressed CaV3 subtype. Review literature for subtype-specific pharmacology of this compound. | |
| Variability in Inhibition | Inconsistent holding potential or run-down of the calcium current. | Monitor the stability of the baseline current throughout the experiment. Ensure a consistent holding potential that favors the resting state before the inactivating pre-pulse. |
| Issues with the internal or external recording solutions. | Prepare fresh solutions and verify their pH and osmolarity. |
Troubleshooting Inconsistent Results in Cell-Based Assays (e.g., Calcium Imaging)
| Issue | Potential Cause | Recommended Solution |
| No Effect of this compound | The stimulus used to evoke calcium influx does not effectively open T-type calcium channels. | Use a stimulus, such as a small depolarization with potassium chloride, that is known to activate low-voltage-gated channels like CaV3. |
| Other calcium channels are the primary source of calcium influx in the assay. | Use selective blockers for other voltage-gated calcium channels to isolate the T-type channel component of the signal. | |
| High Background Signal | The calcium indicator dye is overloaded, or there is a high basal level of intracellular calcium. | Optimize the loading concentration and incubation time of the calcium indicator. |
IV. Experimental Protocols
In Vitro Electrophysiology: Assessing State-Dependent Inhibition of CaV3 Channels
Objective: To determine the IC50 of this compound on a specific human CaV3 subtype (e.g., CaV3.1) in both the resting and inactivated states.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human CaV3.1 channel.
-
Electrophysiology Setup: Whole-cell patch-clamp configuration using an automated patch-clamp system (e.g., QPatch) or a manual rig.
-
Solutions:
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External Solution (in mM): 130 NaCl, 5 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 EGTA, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
-
Voltage Protocols:
-
Resting State Protocol: From a holding potential of -110 mV (where most channels are in the resting state), apply a test pulse to -30 mV to elicit a peak current.
-
Inactivated State Protocol: From a holding potential of -110 mV, apply a depolarizing pre-pulse to -70 mV for a duration sufficient to induce inactivation, followed immediately by a test pulse to -30 mV.
-
-
Data Acquisition:
-
Record baseline currents in the vehicle control.
-
Apply increasing concentrations of this compound and record currents using both the resting and inactivated state protocols.
-
-
Data Analysis:
-
Measure the peak inward current for each concentration.
-
Normalize the data to the baseline current.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 for both protocols.
-
V. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on CaV3 channels.
References
- 1. A Phase 2 Proof-of-Concept, Randomized, Placebo-Controlled Trial of CX-8998 in Essential Tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2 Proof‐of‐Concept, Randomized, Placebo‐Controlled Trial of CX‐8998 in Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jazz’s this compound Fails In Tremor Trial, But Parkinson’s Study Continues [insights.citeline.com]
Overcoming Suvecaltamide solubility issues in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with suvecaltamide. Our aim is to help you overcome potential solubility challenges in common laboratory buffers.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue: this compound is not dissolving or is precipitating out of my aqueous buffer.
This compound is a lipophilic molecule, which can lead to poor solubility in aqueous solutions. The following steps provide a systematic approach to troubleshoot and improve its solubility.
Step 1: Assess Physicochemical Properties
Understanding the inherent properties of this compound is the first step. Key data is summarized below.
| Property | Value | Source |
| Molecular Weight | 380.41 g/mol | [1] |
| AlogP (Lipophilicity) | 4.57 | [1] |
| Acidic pKa | 12.82 | [1] |
| Basic pKa | 3.69 | [1] |
The high AlogP value indicates poor water solubility. The basic pKa suggests that solubility can be increased by adjusting the pH of the buffer.
Step 2: pH Adjustment
For a compound with a basic pKa of 3.69, solubility will increase in acidic conditions (pH < 3.69) where the molecule becomes protonated and thus more polar.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or ethanol.
-
Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Add small aliquots of the this compound stock solution to each buffer while vortexing.
-
Observe for any precipitation.
-
If precipitation occurs, try a lower pH buffer.
-
It is crucial to ensure the final concentration of the organic solvent is low enough not to affect the experimental system (typically <0.1%).
Step 3: Utilize Co-solvents
If pH adjustment alone is insufficient or not compatible with your experimental setup, the use of a water-miscible organic co-solvent can increase solubility.
Experimental Protocol: Co-solvent System
-
Select a biocompatible co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
Prepare your desired aqueous buffer.
-
Add the this compound stock solution dropwise to the buffer with constant stirring.
-
Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept to a minimum to avoid off-target effects.
Step 4: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]
Experimental Protocol: Cyclodextrin Complexation
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a solution of the cyclodextrin in your desired buffer.
-
Slowly add this compound powder or a concentrated organic stock solution to the cyclodextrin solution with vigorous stirring.
-
Allow the mixture to equilibrate, which may take several hours.
-
Filter the solution to remove any undissolved compound.
Below is a workflow diagram illustrating the decision-making process for troubleshooting this compound solubility.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as JZP385, CX-8998, and MK-8998) is an investigational small molecule drug that acts as a selective T-type calcium channel modulator.[3][4] T-type calcium channels (Cav3) are involved in regulating neuronal excitability and oscillatory activity in the brain.[5] this compound is being studied for the treatment of essential tremor and Parkinson's disease tremor.[3][4][6]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
A2: this compound has a high AlogP value of 4.57, which indicates that it is a lipophilic (fat-loving) compound.[1] Lipophilic molecules generally have poor solubility in water-based solutions like most laboratory buffers.
Q3: What is the recommended starting solvent for making a stock solution?
A3: Based on its lipophilic nature, a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a recommended starting point for preparing a concentrated stock solution of this compound.
Q4: How does pH affect the solubility of this compound?
A4: this compound has a basic pKa of 3.69.[1] This means that in solutions with a pH below 3.69, the molecule will become protonated (gain a positive charge). This charged form is more polar and will have increased solubility in aqueous solutions. Conversely, at a neutral or basic pH, the compound will be in its less soluble, uncharged form.
Q5: Are there any other methods to improve the solubility of poorly soluble drugs like this compound?
A5: Yes, several other techniques are used in pharmaceutical development to enhance the solubility of poorly water-soluble drugs. These include solid dispersion technology, where the drug is dispersed in a hydrophilic carrier, and the formation of nanosuspensions to increase the surface area for dissolution.[2][7] Other methods include the use of surfactants and the formation of co-crystals.[8][9]
This compound Signaling Pathway
This compound modulates the activity of T-type calcium channels (Cav3), which are key regulators of neuronal firing patterns. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound.
References
- 1. Compound: this compound (CHEMBL1684950) - ChEMBL [ebi.ac.uk]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. neurology.org [neurology.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
Interpreting high placebo response in Suvecaltamide clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the high placebo response observed in Suvecaltamide clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JZP385, CX-8998) is an investigational, first-in-class small molecule being developed for the treatment of tremors, particularly essential tremor (ET) and Parkinson's disease (PD) tremor.[1][2] Its mechanism of action is as a selective, state-dependent modulator of T-type calcium channels (CaV3).[3] These channels are highly expressed in brain regions that mediate the excessive neuronal rhythmicity characteristic of tremors.[4] this compound preferentially binds to and stabilizes the inactivated state of these channels, thereby reducing their activity and dampening the neuronal oscillations that cause tremors.[4]
Q2: A recent Phase 2b trial of this compound in Essential Tremor reported a "high placebo response." What does this mean for the trial's outcome?
A high placebo response means that participants in the group receiving the inactive placebo treatment showed a notable improvement in their symptoms.[5] In the Phase 2b trial for essential tremor (NCT05122650), this improvement in the placebo group was higher than the company had expected.[6][7]
For the trial's outcome, this meant that although patients treated with this compound also showed numeric improvements, the drug failed to demonstrate a statistically significant difference compared to the placebo group.[6][7][8] Consequently, the trial did not meet its primary endpoint, which was a specific measure of tremor improvement (the TETRAS modified composite outcome score) over placebo.[8]
Q3: What were the specific top-line results of the this compound Phase 2b trial (NCT05122650) in Essential Tremor?
The trial did not achieve its primary or key secondary endpoints. The high placebo response diminished the measurable drug-placebo difference. A summary of the qualitative results is presented below.
| Endpoint | Outcome | Observations |
| Primary Endpoint | Not Met | This compound did not achieve statistical significance over placebo on the change from baseline in the TETRAS modified composite outcome score.[7][8] |
| Key Secondary Endpoint | Not Met | This compound did not show a statistically significant improvement over placebo on the Clinical Global Impression-Severity (CGI-S) scale.[7][8] |
| Placebo Performance | Higher than Expected | The degree of improvement in the placebo arm from baseline exceeded company expectations and was higher than observed in the prior T-CALM trial.[6][7][8] |
| Drug Performance | Numeric Improvement | Numeric, though not statistically significant, improvements were observed for patients receiving the 30mg dose of this compound compared to placebo.[7] |
| Safety | Well-Tolerated | The drug was found to be safe and well-tolerated, with no new safety signals identified. The most common adverse events included dizziness, headache, and insomnia.[6][8] |
Troubleshooting Guide: Interpreting High Placebo Response
Q4: My analysis shows a high placebo response. What are the potential contributing factors?
A high placebo response is a multi-determined phenomenon and not solely due to the "placebo effect" itself.[5][9] When troubleshooting this finding, consider factors related to the patients, the study design, and the clinical site conduct.
| Category | Potential Contributing Factors | Description |
| Patient-Related | Patient Expectations | A patient's belief that they will get better can drive actual symptom improvement.[10] |
| Conditioning | Previous positive experiences with medical treatments can lead to a positive response to the act of taking a pill, regardless of its content.[10][11] | |
| Baseline Severity & Regression to the Mean | Patients with higher symptom severity at the start may show a sharper decline, which can be a natural fluctuation (regression to the mean) rather than a treatment effect.[5][10] | |
| Study Design-Related | Number of Treatment Arms | Trials with fewer arms (e.g., one drug, one placebo) can increase the perceived probability of receiving an active drug, boosting placebo response.[10][12] |
| Frequency of Study Visits | Increased interaction with and attention from healthcare professionals during frequent trial visits can contribute to patient improvement.[12] | |
| Trial Duration | The length of the trial can influence the natural course of the disease and the magnitude of the placebo response.[13] | |
| Investigator-Related | Clinician-Patient Relationship | A warm, empathetic, and supportive attitude from study staff can inspire trust and enhance positive patient expectations.[9] |
| Communication of Expectations | An investigator's optimism about a treatment can be unconsciously conveyed to participants, influencing their response.[9] |
Q5: How can our team differentiate the true pharmacological effect of this compound from the high placebo background?
Dissecting a true drug effect requires a multi-faceted analytical approach.
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Post-Hoc Subgroup Analysis: Analyze data from specific patient subgroups. For example, patients with higher baseline tremor severity might show a greater drug-placebo separation than those with milder symptoms.[14]
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Examine Secondary and Exploratory Endpoints: While the primary endpoint may not have been met, consistent numeric advantages for the drug across multiple secondary endpoints (e.g., specific activities of daily living, patient-reported outcomes) can suggest a true, albeit modest, drug effect.
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Analyze Onset and Duration of Effect: A true pharmacological effect may have a different temporal profile than a placebo response. Analyze the time course of improvement to see if the drug group shows a faster or more sustained response.
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Bayesian Statistical Methods: Instead of relying solely on p-values, use Bayesian methods that can incorporate historical data from previous trials (like the T-CALM study) to provide a more nuanced probability of a treatment benefit.[14]
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Review Site-Level Data: Placebo response rates can vary significantly between different clinical trial sites.[15] Analyzing data by site may reveal that the high overall placebo response was driven by a few specific locations, potentially indicating differences in patient management or rating.
Methodologies and Experimental Protocols
Q6: What is a typical experimental protocol for a trial like the this compound Phase 2b study?
The this compound trial for Essential Tremor (NCT05122650) followed a standard double-blind, randomized, placebo-controlled (RCT) parallel-group design.[8] A similar design is being used for the ongoing Parkinson's disease tremor trial (NCT05642442).[16] The workflow is designed to minimize bias and isolate the effect of the investigational drug.
Detailed Protocol Steps:
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Participant Screening (Up to 4 weeks):
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Inclusion Criteria: Adults (18-80 years) with a confirmed diagnosis of Essential Tremor.[6] Participants must have moderate to severe disability associated with tremor, typically defined by scores above a certain threshold on scales like the TETRAS-Activities of Daily Living (ADL) subscale (>22) and a Clinical Global Impression-Severity (CGI-S) rating.[6]
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Exclusion Criteria: Ruling out individuals with other causes of tremor, certain co-morbidities, or those taking medications that could interfere with the study drug or assessments.
-
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Randomization:
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Eligible participants are randomly assigned to a treatment group in a 1:1 ratio (or other specified ratio) to receive either this compound (at various doses like 10, 20, or 30 mg) or a matching placebo.[8][16]
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The process is "double-blind," meaning neither the participants nor the investigators/site staff know who is receiving the active drug versus the placebo.[2]
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Treatment Period (e.g., 12-17 weeks):
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Dose Titration/Optimization (e.g., 5 weeks): For flexible-dose studies, the dosage may be gradually increased to find the optimal balance of efficacy and tolerability for each patient.[16]
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Maintenance (e.g., 12 weeks): Participants continue on their assigned (or optimized) dose for the remainder of the treatment period.[16] Adherence is monitored throughout.
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-
Efficacy and Safety Assessments:
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Assessments are conducted at baseline and at specified intervals throughout the trial (e.g., week 4, 8, 12).
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Primary Outcome Measure: The primary measure of efficacy is typically a standardized rating scale. For this compound, this was the TETRAS (The Essential Tremor Rating Assessment Scale) modified composite outcome score . This score combines assessments of how tremor affects daily activities with performance on specific tasks like drawing spirals and handwriting.[2][8]
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Secondary Outcome Measures: These often include the Clinical Global Impression of Severity (CGI-S) , where a clinician rates the overall severity of the patient's illness, and the Patient's Global Impression of Severity (PGI-S).[2]
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Safety Monitoring: Adverse events are recorded at every visit. Vital signs, ECGs, and laboratory tests are performed periodically.
-
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Follow-up Period (e.g., 2 weeks):
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After the final dose of the study drug, participants are monitored for a short period to assess for any withdrawal effects or delayed adverse events.[16]
-
References
- 1. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Jazz Pharma Says Phase 2b Trial Of this compound In Essential Tremor Fails To Meet Primary Endpoint | Nasdaq [nasdaq.com]
- 8. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor - BioSpace [biospace.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. cognivia.com [cognivia.com]
- 11. Multiple Factors Influence the Placebo Response and Effect in Headache Patients | MDedge [mdedge.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Increasing placebo response in antipsychotic trials: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is High Placebo Response Really a Problem in Depression Trials? A Critical Re-analysis of Depression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Investigating Suvecaltamide in Essential Tremor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential reasons for the failure of Suvecaltamide in clinical trials for essential tremor (ET).
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the this compound Phase 2b trial for essential tremor?
The Phase 2b clinical trial (NCT05122650) of this compound in adults with essential tremor did not meet its primary endpoint. Specifically, the 30mg dose of this compound did not demonstrate a statistically significant improvement compared to placebo in the change from baseline to week 12 on the modified composite outcome score of The Essential Tremor Rating Assessment Scale (TETRAS).
Q2: Was there any evidence of a therapeutic effect of this compound?
Despite failing to meet the primary endpoint, numeric improvements were observed in the group receiving the 30mg dose of this compound compared to the placebo group on both the primary endpoint (modified TETRAS score) and the key secondary endpoint (Clinical Global Impression-Severity, CGI-S). However, these differences were not statistically significant.
Q3: What is the proposed mechanism of action for this compound in essential tremor?
This compound is a highly selective, state-dependent modulator of T-type calcium channels (Caᵥ3). These channels are believed to play a crucial role in the rhythmic firing of neurons within the cerebello-thalamo-cortical (CTC) circuit, which is implicated in the pathophysiology of essential tremor. By modulating these channels, this compound was hypothesized to reduce the aberrant neuronal activity that leads to tremor.
Q4: What was the safety and tolerability profile of this compound in the Phase 2b trial?
This compound was reported to be well-tolerated, with an overall safety profile consistent with previous studies. No new safety signals were identified. The most commonly reported treatment-emergent adverse events were predominantly mild to moderate and included dizziness, headache, paresthesia, diarrhea, and insomnia.
Troubleshooting Guide: Potential Reasons for this compound's Lack of Statistical Efficacy
This guide explores potential reasons for the observed trial outcomes, offering insights for future research and development in essential tremor therapeutics.
The Challenge of a High Placebo Response
Q: A significant factor mentioned in the trial outcome was a higher-than-expected placebo response. What could have contributed to this?
A prominent reason cited for the trial's failure to demonstrate statistical significance was a placebo response that exceeded the company's expectations and was higher than that observed in the prior T-CALM trial of this compound. Several factors can contribute to a high placebo effect in essential tremor trials:
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Subjectivity of Endpoint Measures: The TETRAS scale, while a validated tool, involves subjective assessments by both clinicians and patients (for the Activities of Daily Living portion). This subjectivity can be influenced by patient expectations and assessor variability.
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Fluctuating Nature of Essential Tremor: The severity of essential tremor can fluctuate naturally, influenced by factors like stress, anxiety, and fatigue. A perceived improvement might be due to this natural variation rather than a true therapeutic effect.
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Patient Expectations and Trial Environment: Participation in a clinical trial itself can create a sense of hope and positive expectation, which can lead to a perceived improvement in symptoms. The structured environment and regular interaction with healthcare professionals can also contribute to this effect.
Heterogeneity of Essential Tremor Pathophysiology
Q: Could the diverse nature of essential tremor have played a role in the trial's outcome?
Essential tremor is increasingly recognized as a heterogeneous disorder with likely multiple underlying pathophysiological mechanisms. While the T-type calcium channel hypothesis is compelling, it may not be the primary driver of tremor in all patients.
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Genetic and Molecular Subtypes: The underlying genetic and molecular basis of essential tremor is not fully understood. It is plausible that only a subset of patients has a pathophysiology that is responsive to T-type calcium channel modulation.
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Involvement of Other Neurotransmitter Systems: Research suggests that other neurotransmitter systems, such as the GABAergic and glutamatergic systems, are also involved in the pathophysiology of essential tremor. A therapeutic approach targeting only one pathway may not be sufficient for a broad patient population.
Clinical Trial Design and Execution
Q: Were there any aspects of the clinical trial design that might have influenced the results?
While the Phase 2b trial was designed as a robust, double-blind, placebo-controlled study, certain design elements are worth considering:
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Patient Selection Criteria: The inclusion and exclusion criteria for a trial define the study population. It is possible that the criteria for the Phase 2b trial enrolled a patient population that was less likely to respond to this compound or had a higher propensity for a placebo response.
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Endpoint Selection and Sensitivity: The choice of the primary endpoint and its sensitivity to change are critical. While the modified TETRAS is a standard, its ability to detect subtle but clinically meaningful changes can be debated. The discrepancy between the video-rated and in-person investigator-rated TETRAS in the earlier T-CALM study highlights the potential for variability in these assessments.
Data Presentation
Table 1: this compound Phase 2b (NCT05122650) Trial - Top-Line Results Summary
| Endpoint | This compound (30mg) | Placebo | Statistical Significance |
| Primary Endpoint: Change from Baseline to Week 12 on Modified TETRAS Composite Outcome Score | Numeric Improvement | Numeric Improvement | Not Met |
| Key Secondary Endpoint: Percentage of participants with ≥1 point improvement on CGI-S | Numeric Improvement | Numeric Improvement | Not Met |
Note: Specific quantitative data on the numeric improvements have not been publicly released. This table reflects the qualitative descriptions from the available information.
Table 2: this compound Phase 2b (NCT05122650) Trial - Safety Summary
| Adverse Event | Frequency | Severity |
| Dizziness | Most Common | Predominantly Mild to Moderate |
| Headache | Most Common | Predominantly Mild to Moderate |
| Paresthesia | Most Common | Predominantly Mild to Moderate |
| Diarrhea | Most Common | Predominantly Mild to Moderate |
| Insomnia | Most Common | Predominantly Mild to Moderate |
Experimental Protocols
Protocol: this compound Phase 2b Clinical Trial (NCT05122650)
-
Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled trial.
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Participants: 420 adult patients with a diagnosis of essential tremor.
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Intervention: Participants were randomized to receive once-daily oral doses of this compound (10mg, 20mg, or 30mg) or placebo.
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Primary Endpoint: Change from baseline to week 12 on The Essential Tremor Rating Assessment Scale (TETRAS) modified composite outcome score. This score combines items from the TETRAS Activities of Daily Living (ADL) subscale and the Performance subscale.
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Key Secondary Endpoint: Percentage of participants with a one-point or greater improvement on the Clinical Global Impression-Severity (CGI-S) scale.
Protocol: Preclinical Harmaline-Induced Tremor Model
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Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of essential tremor.
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Model: Administration of the alkaloid harmaline to rodents induces a tremor that phenotypically resembles essential tremor.
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Methodology:
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Rodents are administered harmaline to induce tremor.
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This compound or a vehicle control is administered to the animals.
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Tremor severity is quantified using objective measures, such as accelerometers or observational scoring scales.
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Dose-response relationships are established to determine the potency of this compound in reducing tremor.
-
Visualizations
Caption: Proposed mechanism of this compound in the CTC circuit.
Technical Support Center: Suvecaltamide Preclinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering dizziness-related side effects in animal models during preclinical studies with suvecaltamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JZP385, CX-8998, and MK-8998) is an investigational drug that acts as a selective T-type calcium channel modulator.[1][2][3] T-type calcium channels (Caᵥ3) are involved in regulating neuronal excitability and oscillatory activity in the brain.[4][5] this compound is being studied for its potential to treat movement disorders like essential tremor and Parkinson's disease tremor.[1][5][6] It preferentially binds to and stabilizes a specific conformation of the T-type calcium channel, which reduces its activity.[7]
Q2: Is dizziness a known side effect of this compound?
Yes, dizziness is one of the most commonly reported treatment-emergent adverse events in human clinical trials of this compound.[8][9][10] Other common side effects include headache, paresthesia, diarrhea, and insomnia.[8][9][10] These are typically mild to moderate in severity.[8][9]
Q3: Why might this compound cause dizziness?
While the precise mechanism for this compound-induced dizziness is not fully elucidated, it is likely related to its modulation of T-type calcium channels. These channels are present in brain regions that are crucial for balance and spatial orientation, including the vestibular system. Modulation of neuronal activity in these areas could potentially lead to sensations of dizziness or vertigo.
Q4: Are there established animal models for studying this compound-induced dizziness?
The scientific literature to date has primarily focused on efficacy models for this compound, such as the harmaline-induced tremor model in rats.[4][11] There are no specifically published models for this compound-induced dizziness. However, researchers can adapt general behavioral tests used to assess vestibular function and drug-induced dizziness in rodents.
Troubleshooting Guide: Addressing Dizziness-Like Behaviors in Animal Models
Researchers may observe behaviors in animal models that could be interpreted as correlates of dizziness, such as ataxia, circling, head tilting, or impaired performance on motor coordination tasks. This guide provides a structured approach to troubleshooting these observations.
Step 1: Observation and Characterization of the Behavior
Issue: Animals exhibit unusual behaviors such as ataxia, imbalance, or circling after this compound administration.
Troubleshooting Actions:
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Systematic Observation: Implement a standardized observational scoring system to quantify the frequency and severity of the observed behaviors. Note the onset, duration, and resolution of these signs in relation to the timing of drug administration.
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Dose-Response Relationship: Determine if the incidence and severity of the behaviors are dose-dependent. Test a range of doses, including those at and below the intended therapeutic dose.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the time course of the observed behaviors with the plasma and brain concentrations of this compound and its active metabolites.
Step 2: Quantitative Assessment of Vestibular and Motor Function
Issue: Subjective observations need to be confirmed with objective, quantitative measures.
Troubleshooting Actions:
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Motor Coordination and Balance Tests: Employ standardized tests to assess motor coordination and balance. See the table below for a summary of relevant tests.
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Vestibular Function-Specific Tests: Adapt tests that are more specific to vestibular function.
Table 1: Quantitative Assessment of Dizziness-Like Behaviors in Rodents
| Test | Description | Parameters Measured | Potential Interpretation of Impairment |
| Rotarod Test | Animals are placed on a rotating rod, and the latency to fall is measured. The speed of rotation can be constant or accelerating.[12][13] | Latency to fall, rotating speed at which the animal falls. | Indicates deficits in motor coordination and balance. |
| Balance Beam Test | Animals are required to traverse a narrow beam. | Time to traverse the beam, number of foot slips.[12] | Assesses fine motor coordination and balance. |
| Gait Analysis | Animals walk across a runway, and their paw prints are recorded to analyze various gait parameters. | Stride length, base width, paw print overlap. | Can reveal subtle abnormalities in locomotion and coordination. |
| Tail-Lift Reflex | The animal is lifted by its tail, and the postural response is observed. | Body and head posture, presence of twisting or curling.[14] | A specific indicator of vestibular dysfunction. |
| Head Tilt Measurement | In cases of unilateral vestibular insult, head tilt can be a quantifiable measure.[15] | Angle of head tilt relative to the body axis. | Suggests vestibular imbalance. |
Step 3: Experimental Design and Protocol Refinement
Issue: Dizziness-like behaviors are impacting the primary endpoints of the efficacy study.
Troubleshooting Actions:
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Acclimatization and Training: Ensure all animals are adequately acclimated to the testing environment and trained on the behavioral tasks before drug administration to minimize stress-induced behaviors.
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Control Groups: Include appropriate vehicle control groups to ensure the observed effects are drug-related.
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Investigator Blinding: All behavioral assessments should be conducted by investigators who are blind to the treatment conditions to reduce bias.
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Modification of Dosing Regimen: Explore alternative dosing regimens, such as dose fractionation or slower infusion rates (if applicable), to potentially mitigate peak-concentration-related side effects.
Experimental Protocols
Harmaline-Induced Tremor Model in Rats
This model is used to assess the efficacy of anti-tremor medications.
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Animals: Male Sprague-Dawley or Wistar rats.
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Harmaline Administration: Harmaline is administered intraperitoneally (IP) at a dose of 10-15 mg/kg to induce tremors.[4]
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This compound Administration: this compound is administered orally (PO) at various doses (e.g., 0.1–10 mg/kg) either before or after harmaline injection.[4]
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Tremor Assessment: Tremor is quantified using a piezoelectric sensor cage system or a tremor rating scale.[4] The power of the tremor in the 9-12 Hz frequency band is a key endpoint.[4]
Rotarod Test for Motor Coordination
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Apparatus: A commercially available rotarod apparatus for rats or mice.
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Acclimatization/Training:
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Day 1: Place the animals on the stationary rod for 5 minutes.
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Day 2-3: Train the animals on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-3 trials per day.
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Testing:
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Administer this compound or vehicle.
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At the time of predicted peak effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
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Record the latency to fall from the rod.
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Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
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Visualizations
Caption: this compound's mechanism of action and its potential relation to therapeutic and adverse effects.
Caption: A workflow for troubleshooting dizziness-like behaviors in animal models.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor [prnewswire.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Jazz’s this compound Fails In Tremor Trial, But Parkinson’s Study Continues [insights.citeline.com]
- 10. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]
- 11. This compound (JZP385) News - LARVOL Sigma [sigma.larvol.com]
- 12. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suvecaltamide Concentration for In Vitro Experiments
Welcome to the technical support center for Suvecaltamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, state-dependent modulator of T-type calcium channels (Cav3).[1] It preferentially binds to and stabilizes a specific conformation of the channel, which reduces its activity.[1] T-type calcium channels are involved in regulating neuronal excitability and oscillatory activity.[2] this compound inhibits all Cav3 subtypes (Cav3.1, Cav3.2, and Cav3.3) with low nanomolar potency and is more selective for the inactivated state of the channel.[2]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on available data from studies on human multiple myeloma cell lines, a starting concentration range of 10 nM to 1000 nM is recommended.[3] In these studies, this concentration range was not found to be cytotoxic. For neuronal cell lines, which are more relevant to this compound's primary targets, it is advisable to perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to 10 µM to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). While the exact maximum solubility is not specified in the available literature, it is common practice to create a high-concentration stock (e.g., 10 mM) in DMSO.
Protocol for Preparing a 10 mM Stock Solution:
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Weigh out the desired amount of this compound powder.
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Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound can be found from the supplier's documentation).
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Add the calculated volume of DMSO to the this compound powder.
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Vortex or gently heat the solution if necessary to ensure it is fully dissolved.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term stability.[3]
Q4: How stable is this compound in cell culture media?
There is currently no publicly available data on the stability of this compound in cell culture media. As a general best practice, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid storing diluted this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: No observable effect at the tested concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | The effective concentration can vary significantly between cell types. Perform a dose-response experiment with a wider range of concentrations, from low nanomolar to mid-micromolar (e.g., 1 nM to 50 µM). |
| Incorrect experimental endpoint. | Ensure that the assay you are using is sensitive to changes in T-type calcium channel activity. Consider using electrophysiology (patch-clamp), calcium imaging, or assays for downstream signaling events. |
| Low expression of T-type calcium channels in your cell model. | Verify the expression of Cav3.1, Cav3.2, or Cav3.3 in your chosen cell line using techniques like qPCR or Western blotting. |
| Compound degradation. | Prepare fresh dilutions of this compound in your experimental buffer or media from a frozen stock for each experiment. |
Issue 2: High level of cell death observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Although studies in myeloma cell lines showed no cytotoxicity up to 1000 nM, your cell line might be more sensitive. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range for your specific cells. |
| DMSO toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you have a vehicle control (medium with the same concentration of DMSO without this compound) in your experiment. |
| Off-target effects. | While this compound is reported to be a selective T-type calcium channel modulator, high concentrations may lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response studies. |
Quantitative Data Summary
| Parameter | Cell Line | Concentration Range | Incubation Time | Observation | Reference |
| Cytotoxicity | MM.1S, RPMI 8226, U266B1 (Multiple Myeloma) | 10 - 1000 nM | 72 hours | No effect on cell survival. | [3] |
| Inhibition of T-type Calcium Channels | HEK293 cells overexpressing human Cav3.1, Cav3.2, or Cav3.3 | Low nM potency | Not specified | Inhibited all Cav3 subtypes in a concentration- and state-dependent manner. | [2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for determining the potential cytotoxic effects of this compound.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Fluo-4 Calcium Imaging
This protocol provides a general guideline for measuring changes in intracellular calcium following the application of this compound.
Materials:
-
This compound stock solution
-
Your cell line of interest (adherent cells are recommended)
-
Glass-bottom dishes or 96-well imaging plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127 (optional, to aid in dye loading)
-
HEPES-buffered saline solution (HBSS) or other suitable imaging buffer
-
A fluorescence microscope or plate reader equipped for calcium imaging (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Seed your cells on glass-bottom dishes or imaging plates and grow to the desired confluency.
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium, wash the cells once with HBSS, and then add the Fluo-4 AM loading solution.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to rest for at least 15 minutes to allow for complete de-esterification of the dye.
-
Acquire a baseline fluorescence recording.
-
To assess the inhibitory effect of this compound, you can pre-incubate the cells with the desired concentration of this compound for a specific period before stimulating the cells with an agonist known to increase intracellular calcium. Alternatively, you can add this compound during the fluorescence recording to observe its immediate effects.
-
Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.
Visualizations
References
Technical Support Center: Suvecaltamide Stability in Solution
Disclaimer: Suvecaltamide is an investigational compound, and as such, comprehensive public data on its stability in various solution-based experimental settings is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of small molecule stability, with a focus on moieties present in the this compound structure (acetamide, pyridine, trifluoroethoxy groups). The quantitative data provided in the tables are illustrative examples to guide researchers and should not be considered as experimentally verified values. It is imperative for researchers to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound Solutions
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data is not widely published, based on its structure, this compound, a small molecule, is likely soluble in a range of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. Subsequent dilutions in aqueous buffers are standard practice. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.
Illustrative Solubility Data for this compound
| Solvent | Solubility (mg/mL) at 25°C (Illustrative) |
| DMSO | > 50 |
| Ethanol | ~ 20 |
| Methanol | ~ 15 |
| Acetonitrile | ~ 10 |
| Water | < 0.1 |
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use a high-purity grade solvent such as DMSO. Weigh the desired amount of this compound powder and dissolve it in the appropriate volume of solvent to achieve the target concentration. Gentle vortexing or sonication may be used to aid dissolution. Always use personal protective equipment (PPE) when handling the compound.
Q3: What are the best practices for storing this compound solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light, especially if they are to be stored for extended periods. The stability of this compound in aqueous solutions at room temperature is likely to be limited, so it is advisable to prepare fresh dilutions for each experiment.
Illustrative Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time for >95% Purity (Illustrative) |
| -80°C | > 12 months |
| -20°C | ~ 6 months |
| 4°C | < 1 week |
| Room Temperature (25°C) | < 24 hours |
Troubleshooting Guide
Q4: I observed precipitation in my aqueous experimental medium after adding the this compound stock solution. What could be the cause and how can I resolve this?
A4: Precipitation is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer. This is likely due to the lower solubility of this compound in aqueous media.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and toxicity.
-
Use a Surfactant: In some in vitro assays, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. However, you must first verify that the surfactant does not interfere with your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium to allow for better mixing and reduce the chances of localized high concentrations that can lead to precipitation.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound in my assay buffer?
A5: Inconsistent results can indeed be a sign of compound instability in the experimental medium. The pH of your buffer and the incubation temperature can significantly impact the stability of this compound.
Troubleshooting Steps:
-
pH Assessment: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions. It is advisable to evaluate the stability of this compound in your specific assay buffer over the time course of your experiment. This can be done by incubating a sample of the compound in the buffer and analyzing its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Temperature Control: Higher temperatures can accelerate degradation. If your experiment involves prolonged incubation at elevated temperatures, consider performing a time-course stability study under those conditions.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment to minimize the impact of any potential degradation.
Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) (Illustrative) |
| 3.0 | ~ 12 hours |
| 5.0 | ~ 48 hours |
| 7.4 | ~ 24 hours |
| 9.0 | ~ 8 hours |
Q6: I am concerned about the potential for photodegradation of this compound during my experiments. Is this a valid concern and what precautions should I take?
A6: The pyridine moiety in this compound could make it susceptible to photodegradation upon exposure to light, especially UV light.
Troubleshooting Steps:
-
Protect from Light: During preparation, storage, and experimentation, it is prudent to protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize Exposure: Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.
-
Photostability Testing: If your experimental setup involves unavoidable exposure to light, a photostability test should be conducted. This involves exposing a solution of this compound to a controlled light source and monitoring its concentration over time.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Aqueous buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration and purity.
-
Storage: Store the remaining test solution under the desired conditions (e.g., specific temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored test solution and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Illustrative HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254-280 nm)
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation routes for this compound.
Technical Support Center: Improving the Translational Validity of Suvecaltamide Preclinical Data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational validity of preclinical data for Suvecaltamide. By addressing common challenges and providing detailed experimental protocols, this resource aims to bridge the gap between preclinical findings and clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective modulator of T-type calcium channels (CaV3).[1] These channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions associated with essential tremor (ET).[1] this compound works in a state-dependent manner, preferentially binding to and stabilizing the inactivated state of CaV3 channels, thereby reducing their activity.[1][2] It demonstrates low nanomolar potency across all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]
Q2: Why did the recent Phase 2b clinical trial for this compound in essential tremor fail to meet its primary endpoint despite promising preclinical data?
A2: The Phase 2b trial for this compound in adults with essential tremor did not achieve statistical significance on its primary endpoint, the modified TETRAS composite outcome score, at a 30mg dose compared to placebo.[3] While numeric improvements were observed, a key factor contributing to the trial's outcome was a higher-than-expected placebo response.[3] This high placebo response can make it difficult to discern the true efficacy of the drug.[4] Such challenges are not uncommon in neurological clinical trials and highlight the complexities of translating preclinical efficacy to clinical settings.[5][6][7]
Q3: What are the known active metabolites of this compound and should they be considered in preclinical studies?
A3: Yes, active metabolites of this compound (specifically JZZ05000034=M01 and JZZ05000035=M02) have been shown to contribute to its anti-tremor efficacy in preclinical rat models.[8] While this compound concentrations may peak and decline, its active metabolites can have more sustained concentrations in plasma and the brain.[8] Therefore, it is crucial to measure the concentrations of both the parent compound and its active metabolites in pharmacokinetic/pharmacodynamic (PK/PD) studies to accurately model the total active moiety and better predict human efficacy.[8][9]
Q4: What are the key challenges in translating preclinical findings for neurological drugs like this compound?
A4: The translation of preclinical data for neurological drugs is fraught with challenges, including:
-
Model Validity: Animal models, such as the harmaline-induced tremor model, may not fully recapitulate the complex pathophysiology of human essential tremor.[10][11]
-
Species Differences: Pharmacokinetic and pharmacodynamic differences between rodents and humans can lead to discrepancies in efficacy and tolerability.[7]
-
Complexity of the Nervous System: Our understanding of the intricate neural circuits involved in neurological disorders is still evolving, making it difficult to predict how a drug will perform in the complex human brain.[5]
-
Reproducibility: A lack of rigor and standardization in preclinical study design and reporting can lead to poor reproducibility of findings.[6][12]
Troubleshooting Guides
Problem 1: High variability in the harmaline-induced tremor model.
-
Possible Cause 1: Inconsistent harmaline dosage or administration.
-
Possible Cause 2: Subjective tremor assessment.
-
Possible Cause 3: Animal stress and habituation.
-
Solution: Allow for an adequate acclimation period for the animals in the testing environment before harmaline administration and data collection to minimize stress-induced variability.[14]
-
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Poor brain penetration.
-
Solution: Conduct pharmacokinetic studies to measure the concentration of this compound and its active metabolites in the brain tissue of the animal model to ensure adequate target engagement.[8]
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is selective for CaV3 channels, consider potential interactions with other ion channels or receptors at higher concentrations. A broader in vitro profiling panel could be informative.
-
-
Possible Cause 3: Contribution of active metabolites.
-
Solution: As mentioned in the FAQs, the active metabolites of this compound contribute to its efficacy.[8] Ensure that your in vivo studies are designed to account for the exposure and activity of these metabolites.
-
Problem 3: Preclinical results are not predictive of clinical outcomes, particularly the high placebo response.
-
Possible Cause 1: The preclinical model lacks predictive validity for the clinical population.
-
Solution: Refine the animal model to better mimic the human condition. While the harmaline model is useful for screening, consider incorporating other models or endpoints that may better reflect the functional impairments seen in patients with essential tremor.[10]
-
-
Possible Cause 2: Clinical trial design elements amplifying placebo response.
-
Solution: While this is a clinical issue, preclinical researchers can contribute by providing robust data on the expected effect size and dose-response relationship to inform the statistical power and design of clinical trials. Understanding factors that contribute to placebo response, such as patient expectation and study site variability, is crucial for designing trials that can better detect a drug's true effect.[4][16][17]
-
Data Presentation
Table 1: Preclinical In Vitro Activity of this compound
| CaV3 Subtype | Activity | Potency | Selectivity for Inactivated State |
| Human CaV3.1 | Inhibition | Low nM | 7- to 19-fold |
| Human CaV3.2 | Inhibition | Low nM | 7- to 19-fold |
| Human CaV3.3 | Inhibition | Low nM | 7- to 19-fold |
Data summarized from preclinical characterization studies.[1]
Table 2: Preclinical In Vivo Efficacy of this compound in Harmaline-Induced Tremor Model (Rats)
| Administration Route | Dose Range | Observation |
| Oral | 0.1 - 10 mg/kg | Dose-dependent reduction in tremor |
| Oral | ≥ 1 mg/kg | Robust inhibition of tremor |
Data from preclinical studies in male rats.[1]
Experimental Protocols
1. In Vitro Electrophysiology for CaV3 Channel Activity
-
Objective: To assess the inhibitory effect of this compound on human CaV3 channel subtypes.
-
Methodology:
-
Cell Line: Use HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 channels.[1]
-
Electrophysiology: Record whole-cell currents using an automated patch-clamp system (e.g., QPatch 48X).[1]
-
Voltage Protocols:
-
To generate steady-state inactivation curves, apply a series of prepulses to different voltages before a test pulse.
-
To generate concentration-response curves, use protocols that enrich for either the resting or inactivated state of the channels.[1]
-
-
Data Analysis: Fit the concentration-response data to a suitable equation to determine the IC50 values for this compound on each CaV3 subtype.
-
2. Harmaline-Induced Tremor Model in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of essential tremor.
-
Methodology:
-
Animals: Use male Sprague-Dawley rats.
-
Tremor Induction: Administer harmaline hydrochloride at a dose of 10-15 mg/kg via intraperitoneal (IP) injection.[1]
-
Drug Administration: Administer this compound orally at doses ranging from 0.1 to 10 mg/kg, either before or after harmaline injection to assess both prophylactic and treatment effects.[1]
-
Tremor Quantification: Place the rats in a piezoelectric sensor cage system to record and quantify tremor. Analyze the power spectrum of the recordings, focusing on the 9-12 Hz frequency band characteristic of harmaline-induced tremor in rats.[1][15]
-
Data Analysis: Compare the tremor power in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent efficacy.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on T-type calcium channels.
Caption: Recommended workflow for improving translational validity.
Caption: Logical approach to troubleshooting translational issues.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. Jazz Pharmaceuticals’ essential tremor drug falls flat in Phase IIb trial [clinicaltrialsarena.com]
- 3. neurologylive.com [neurologylive.com]
- 4. cognivia.com [cognivia.com]
- 5. neulinehealth.com [neulinehealth.com]
- 6. Improving and Accelerating Drug Development for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. This compound (JZP385) News - LARVOL Sigma [sigma.larvol.com]
- 10. Current Opinions and Consensus for Studying Tremor in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.alz.washington.edu [files.alz.washington.edu]
- 13. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychogenics.com [psychogenics.com]
- 15. transpharmation.com [transpharmation.com]
- 16. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cognivia.com [cognivia.com]
Technical Support Center: Navigating the Challenges of Selective CaV3 Modulator Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of selective CaV3 modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is developing selective CaV3 modulators so challenging?
A1: The development of selective CaV3 modulators is hampered by several key factors:
-
High Isoform Homology: The three CaV3 channel isoforms (CaV3.1, CaV3.2, and CaV3.3) share a high degree of sequence and structural similarity, making it difficult to design compounds that can distinguish between them.
-
State-Dependent Drug Binding: Many CaV3 modulators exhibit different affinities for the channel depending on its conformational state (resting, open, or inactivated).[1][2] This requires precise voltage control in assays to accurately determine a compound's potency and mechanism of action.
-
Off-Target Effects: Compounds targeting CaV3 channels may also interact with other ion channels, such as hERG, or other receptors, leading to potential safety concerns. Early off-target profiling is crucial to identify and mitigate these risks.
-
Complex Electrophysiology: Whole-cell patch-clamp electrophysiology, the gold standard for characterizing ion channel modulators, is a technically demanding and low-throughput technique.[3]
-
Assay Development for High-Throughput Screening (HTS): While fluorescence-based assays are more amenable to HTS, they come with their own set of challenges, such as optimizing signal-to-noise ratios and accounting for the "window current" of CaV3 channels.[4][5]
Q2: What is "window current" and why is it important in CaV3 functional assays?
A2: The "window current" refers to a small, persistent influx of Ca2+ that occurs in a narrow voltage range where the activation and inactivation curves of the CaV3 channel overlap.[4][5] This means that a small fraction of channels can be open at the resting membrane potential of some cells. In fluorescence-based assays, this window current can be exploited to screen for modulators by measuring changes in intracellular calcium without the need for a depolarizing stimulus.[4][5] However, it can also be a source of variability if not properly controlled.
Q3: What are the key differences between the three CaV3 isoforms that can be exploited for selective drug design?
A3: While highly homologous, the three CaV3 isoforms exhibit subtle differences in their electrophysiological properties, pharmacology, and tissue distribution that can be leveraged for developing selective modulators.[6]
-
Electrophysiology: There are minor but distinct differences in their voltage-dependence of activation and inactivation, as well as their kinetics.[7]
-
Pharmacology: Some existing compounds show modest selectivity. For example, nickel (Ni2+) preferentially blocks CaV3.2 channels.[8] Structural studies are revealing subtle differences in the drug-binding pockets that can be exploited for rational drug design.
-
Tissue Distribution: The isoforms have overlapping but also distinct expression patterns in the brain and peripheral tissues. This allows for the possibility of targeting a specific isoform to achieve a desired therapeutic effect with fewer side effects.
Troubleshooting Guides
Electrophysiology (Whole-Cell Patch Clamp)
Problem 1: Unstable recordings (drifting baseline, sudden changes in current).
-
Possible Cause:
-
Solution:
-
Improve seal formation: Ensure the pipette tip is clean and polished.[10] Use appropriate suction and approach the cell slowly.
-
Use healthy cells: Ensure proper cell culture conditions and use cells at an appropriate passage number.
-
Minimize vibrations: Check for and eliminate sources of vibration. Ensure the perfusion flow is smooth and not causing movement of the coverslip.[9]
-
Secure the electrode holder: Make sure the electrode holder is firmly clamped.[9]
-
Problem 2: Difficulty forming a GΩ seal.
-
Possible Cause:
-
Solution:
-
Use clean pipettes: Fire-polish the pipette tips to ensure they are smooth and clean.[10]
-
Optimize pressure application: Maintain a slight positive pressure as you approach the cell to keep the tip clean. Apply gentle, controlled suction to form the seal.[11]
-
Select healthy cells: Visually inspect cells and choose those with a smooth, clean membrane.
-
Problem 3: High series resistance (Rs) or access resistance.
-
Possible Cause:
-
Incomplete membrane rupture: The patch of membrane under the pipette tip has not been fully broken.[11]
-
Small pipette tip opening: A pipette with too high of a resistance will result in high access resistance.
-
Clogging of the pipette tip: Debris from the cell interior can partially block the pipette opening after breakthrough.
-
-
Solution:
-
Ensure complete rupture: Apply brief, strong suction pulses or a "zap" from the amplifier to fully rupture the membrane.[11]
-
Use appropriate pipettes: Use pipettes with a resistance of 2-5 MΩ for whole-cell recordings of CaV3 channels.
-
Monitor Rs throughout the experiment: If Rs increases significantly, the recording may not be reliable. Compensate for Rs using the amplifier settings, but be aware that high compensation can lead to oscillations.
-
Fluorescence-Based Functional Assays (e.g., FLIPR)
Problem 1: Low signal-to-noise ratio or small assay window.
-
Possible Cause:
-
Suboptimal dye loading: Insufficient loading of the calcium-sensitive dye (e.g., Fluo-4 AM) into the cells.[12]
-
Low channel expression: The cell line has low expression levels of the target CaV3 isoform.
-
Inappropriate stimulus: The depolarization stimulus (e.g., KCl concentration) is not optimal to activate the channels.
-
Use of serum: Some cells are sensitive to serum, which can cause oscillations in intracellular calcium.
-
-
Solution:
-
Optimize dye loading: Adjust dye concentration, loading time, and temperature. Ensure that the dye is not compartmentalized within organelles.
-
Use a high-expressing stable cell line: Validate the expression and function of the CaV3 channels in your cell line using electrophysiology.
-
Titrate the stimulus: Perform a dose-response curve for the depolarizing agent (e.g., KCl) to determine the optimal concentration for your assay.[7]
-
Optimize buffer conditions: Consider using serum-free media during the assay.
-
Problem 2: High variability between wells.
-
Possible Cause:
-
Uneven cell plating: Inconsistent cell numbers across the plate.
-
Edge effects: Wells at the edge of the plate behave differently due to temperature or humidity gradients.
-
Compound precipitation: The test compounds may not be fully soluble in the assay buffer.
-
Inconsistent liquid handling: Inaccurate or imprecise dispensing of reagents.
-
-
Solution:
-
Ensure even cell seeding: Use a calibrated multichannel pipette or automated cell dispenser.
-
Minimize edge effects: Avoid using the outermost wells of the plate or fill them with buffer.
-
Check compound solubility: Visually inspect compound plates for precipitation. Consider using a small amount of DMSO, but be mindful of its own potential effects on the cells.
-
Calibrate and maintain liquid handlers: Regularly check the performance of your pipettes and automated liquid handling systems.
-
Data Presentation
Table 1: Comparison of Selected CaV3 Modulators
| Compound | Target(s) | IC50 (µM) | Assay Conditions | Reference |
| Mibefradil | CaV3.2 > CaV1.2 | CaV3.2: 4.8 (use-dependent) | Automated patch clamp, HEK293 cells | [1] |
| CaV1.2: ~20 (use-dependent) | ||||
| Verapamil | CaV1.2 > CaV3.2 | CaV1.2: 9.1 (use-dependent) | Automated patch clamp, HEK293 cells | [1] |
| CaV3.2: >100 | ||||
| Nifedipine | CaV1.2 | CaV1.2: 0.57 | Automated patch clamp, HEK293 cells | [1] |
| Ni2+ | CaV3.2 > CaV3.1 | CaV3.2: ~10 | Whole-cell patch clamp | [8] |
| CaV3.1: ~300 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of CaV3 Currents
Objective: To measure ionic currents through CaV3 channels in response to voltage steps and to assess the effect of a test compound.
Materials:
-
Cells expressing the desired CaV3 isoform (e.g., HEK293 stable cell line)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller and microforge
-
External solution (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
Test compound dissolved in an appropriate vehicle (e.g., DMSO)
Methodology:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. Fire-polish the tip of the pipette using a microforge.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Obtaining a Giga-ohm Seal:
-
Fill a pipette with internal solution and mount it on the electrode holder.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a healthy-looking cell and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip.
-
The amplifier will indicate a change in the capacitive transients, and you should now have electrical access to the cell interior.
-
-
Data Acquisition:
-
Set the holding potential to -100 mV to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit CaV3 currents.
-
Record the resulting currents.
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.
-
Allow sufficient time for the compound effect to reach a steady state.
-
Record currents using the same voltage protocol as in the baseline condition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of inhibition at each voltage and for each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Protocol 2: FLIPR-Based Assay for CaV3 Modulators (Window Current Protocol)
Objective: To screen for modulators of CaV3 channels in a high-throughput format using a fluorescence-based calcium influx assay.
Materials:
-
HEK293 cells stably co-expressing a CaV3 isoform and a Kir2.x potassium channel (to set the resting membrane potential)
-
Black-walled, clear-bottom 384-well plates
-
FLIPR instrument or similar fluorescence imaging plate reader
-
Calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Test compounds in a 384-well plate
Methodology:
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C. (Note: No-wash kits do not require a wash step after loading).
-
-
Compound Addition:
-
Transfer the compound plate and the cell plate to the FLIPR instrument.
-
The instrument will add the test compounds from the source plate to the cell plate.
-
-
Fluorescence Reading:
-
The FLIPR instrument will measure the baseline fluorescence in each well.
-
It will then add a solution containing an elevated concentration of CaCl2 (e.g., 10 mM final concentration) to stimulate calcium influx through the CaV3 window current.
-
The instrument will continuously record the fluorescence signal for a set period (e.g., 180 seconds) after the CaCl2 addition.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CaCl2 addition.
-
Normalize the data to the vehicle control (e.g., 0.5% DMSO).
-
Identify "hits" (compounds that significantly inhibit or potentiate the calcium signal) based on a predefined activity threshold.
-
Generate concentration-response curves for active compounds to determine their IC50 or EC50 values.
-
Visualizations
Caption: Simplified signaling pathways involving CaV3 channels.
Caption: Typical workflow for CaV3 modulator drug discovery.
References
- 1. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. afasci.com [afasci.com]
- 6. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex modulation of Ca(v)3.1 T-type calcium channel by nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. AID 449739 - Inhibitors of Cav3 T-type Calcium Channels: Primary Screen - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Suvecaltamide and Propranolol in Preclinical Tremor Models
For Immediate Release
This guide provides a detailed comparison of the investigational drug Suvecaltamide and the established therapy, propranolol, in the context of tremor models. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of the available preclinical and clinical data.
Executive Summary
This compound, a novel selective T-type calcium channel modulator, has been evaluated in preclinical models and clinical trials for essential tremor. While it demonstrated a superior effect to propranolol in a preclinical harmaline-induced tremor model in rats, its recent Phase 2b clinical trial in adults with essential tremor did not meet its primary efficacy endpoint. Propranolol, a non-selective beta-adrenergic antagonist, remains a first-line treatment for essential tremor with a well-established efficacy and safety profile. This guide will delve into the mechanisms of action, available experimental data, and a comparative analysis of these two compounds.
Mechanism of Action
This compound
This compound is a state-dependent modulator of T-type calcium channels (CaV3).[1] These channels are implicated in the pathological oscillatory activity of neurons within brain circuits associated with tremor. By selectively modulating these channels, this compound is designed to reduce excessive neuronal rhythmicity that contributes to tremor.
Propranolol
Propranolol is a non-selective beta-adrenergic receptor antagonist. Its anti-tremor effect is thought to be mediated by blocking beta-2 adrenergic receptors in the periphery, which may reduce the sensitivity of muscle spindles. However, as propranolol can cross the blood-brain barrier, a central mechanism of action may also contribute to its efficacy.
Preclinical Data: Head-to-Head Comparison in a Rat Model of Essential Tremor
A direct comparison of this compound and propranolol was conducted in a harmaline-induced tremor model in rats. This model is a well-established preclinical tool for evaluating potential anti-tremor medications. While specific quantitative data from this head-to-head comparison is not publicly available, reports indicate that oral this compound was superior to propranolol in reducing tremor in this model.
Experimental Protocol: Harmaline-Induced Tremor in Rats
A common experimental workflow for evaluating anti-tremor agents in this model is as follows:
Methodology:
-
Animals: Male Sprague-Dawley or similar rat strains are typically used.
-
Housing and Acclimation: Animals are housed under standard laboratory conditions and allowed to acclimate to the testing environment.
-
Tremor Induction: Tremor is induced by the administration of harmaline hydrochloride, a central nervous system stimulant, typically at doses ranging from 10 to 20 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][3]
-
Treatment: this compound, propranolol, or a vehicle control is administered orally or via another appropriate route before or after harmaline injection.
-
Tremor Quantification: Tremor is most commonly quantified using a piezoelectric sensor cage system that detects and records the animal's movements. The data is then analyzed to determine the motion power within the tremor frequency band (typically 8-12 Hz for rats).[1][2] The percentage of motion power in this band relative to the total motion power is calculated to provide a normalized measure of tremor intensity.
Comparative Efficacy in Preclinical Models
While a direct quantitative comparison is not available in the public domain, the following table summarizes the effective doses of this compound and propranolol in the harmaline-induced rat tremor model based on available literature.
| Compound | Animal Model | Effective Dose Range | Route of Administration | Key Findings |
| This compound | Harmaline-induced tremor in rats | ≥ 1 mg/kg | Oral | Dose-dependently reduced tremor.[1][4] |
| Propranolol | Harmaline-induced tremor in rats | 20-50 mg/kg | i.p. or p.o. | Significantly suppressed harmaline-induced tremor.[5][6] |
Clinical Trial Data
This compound
This compound was evaluated in a Phase 2b, multicenter, double-blind, randomized, placebo-controlled trial (NCT05122650) in 420 adults with essential tremor.[7]
-
Primary Endpoint: Change from baseline to week 12 in the modified Essential Tremor Rating Assessment Scale (TETRAS) composite outcome score.
-
Key Secondary Endpoint: Percentage of participants with at least a 1-point improvement on the Clinical Global Impression-Severity (CGI-S) scale.
-
Results: The trial did not meet its primary or key secondary endpoints. While numeric improvements were observed with this compound compared to placebo, these differences were not statistically significant.[8][9][10] The placebo response was noted to be higher than anticipated.[8][9]
-
Safety: this compound was generally well-tolerated, with the most common adverse events being dizziness, headache, paresthesia, diarrhea, and insomnia.[8]
Propranolol
Propranolol is an established treatment for essential tremor with a large body of clinical evidence supporting its efficacy. Numerous double-blind, placebo-controlled trials have demonstrated its ability to significantly reduce tremor amplitude.
Signaling Pathways
The distinct mechanisms of action of this compound and propranolol are illustrated in the following diagrams.
Conclusion
This compound and propranolol represent two distinct pharmacological approaches to tremor management. Preclinical data in a harmaline-induced rat model suggested that this compound may have a more potent anti-tremor effect than propranolol. However, these promising preclinical findings did not translate into statistically significant efficacy in a recent Phase 2b clinical trial for essential tremor. In contrast, propranolol has a long-standing history of proven clinical efficacy and remains a cornerstone of essential tremor therapy. Further investigation and the public release of more detailed quantitative data from both preclinical and clinical studies of this compound will be necessary to fully elucidate its potential therapeutic role, if any, in tremor disorders.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. biorxiv.org [biorxiv.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]
- 9. JAZZ Falls as this compound Tremor Study Fails to Meet Goals | Nasdaq [nasdaq.com]
- 10. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor [prnewswire.com]
A Preclinical Comparative Analysis of Suvecaltamide and Z944: T-Type Calcium Channel Modulators
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for two T-type calcium channel modulators, Suvecaltamide (JZP385) and Z944. This document summarizes their mechanism of action, in vitro potency, and in vivo efficacy in established animal models of essential tremor, inflammatory pain, and epilepsy. Detailed experimental protocols for the key studies are also provided to facilitate critical evaluation and future research.
Mechanism of Action
Both this compound and Z944 target T-type calcium channels (CaV3), which are crucial in regulating neuronal excitability and oscillatory activity. These low-voltage activated channels are implicated in the pathophysiology of various neurological disorders.
This compound is a selective CaV3 modulator that exhibits state-dependent inhibition, showing a higher affinity for the inactivated state of the channel.[1] This mechanism suggests that this compound may preferentially target hyperactive neurons, a characteristic of pathological states like essential tremor. It has been shown to inhibit all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[2]
Z944 is a potent T-type calcium channel blocker with selectivity over other calcium channel subtypes, such as N-type channels. It also demonstrates broad activity against all three CaV3 isoforms. Its ability to penetrate the central nervous system allows it to target T-type calcium channels implicated in neurological conditions like pain and epilepsy.
In Vitro Potency
A direct comparison of the in vitro potency of this compound and Z944 reveals their high affinity for T-type calcium channels.
| Compound | Target(s) | Potency (IC50) | Selectivity |
| This compound | CaV3.1, CaV3.2, CaV3.3 | Low nM potencies[2] | 7- to 19-fold more selective for the inactivated CaV3 channel state.[2] |
| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 | 50 - 160 nM | >200-fold selectivity for T-type over N-type channels. |
Preclinical Efficacy: In Vivo Models
The therapeutic potential of this compound and Z944 has been evaluated in various preclinical models relevant to their intended clinical indications.
This compound in Essential Tremor
This compound has been assessed in the harmaline-induced tremor model in rats, a well-established model for essential tremor.
| Animal Model | Dosing | Key Findings |
| Harmaline-induced tremor in rats | 0.1–10 mg/kg, oral | Dose-dependently reduced tremor with robust inhibition observed at ≥1 mg/kg.[2] |
Z944 in Inflammatory Pain and Epilepsy
Z944 has demonstrated efficacy in preclinical models of both inflammatory pain and epilepsy.
| Animal Model | Dosing | Key Findings |
| Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats | 1–10 mg/kg, intraperitoneal | Dose-dependently reversed mechanical allodynia. |
| Amygdala kindling model of epilepsy in rats | 30 mg/kg | Significantly delayed the progression of seizures.[1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: T-type calcium channel signaling pathway in neurons.
Caption: Experimental workflow for the harmaline-induced tremor model.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Experimental Protocols
In Vitro Electrophysiology
Currents were recorded from HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 using a QPatch 48X automated patch clamp system.[2] Concentration-response curves were generated using protocols that enriched for either the resting or inactivated states of the channels to determine state-dependent inhibition.[2]
Harmaline-Induced Tremor Model (this compound)
Male rats were administered harmaline (10–15 mg/kg, intraperitoneal) to induce tremor.[2] this compound (0.1–10 mg/kg, oral) or vehicle was administered either before or after harmaline injection.[2] Tremor in the 9–12 Hz frequency range was quantified using a piezoelectric sensor cage system.[2]
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (Z944)
Inflammatory pain was induced in rats by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw. Following the development of inflammation and mechanical hypersensitivity, rats were treated with Z944 (1–10 mg/kg, intraperitoneal) or vehicle. Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments.
Amygdala Kindling Model of Epilepsy (Z944)
To model temporal lobe epilepsy, rats were surgically implanted with an electrode in the basolateral amygdala.[4] A series of electrical stimulations were delivered to induce kindling, a process of progressively increasing seizure severity. Naive animals received Z944 (30 mg/kg), ethosuximide (100 mg/kg), or vehicle 30 minutes prior to each kindling stimulation for a maximum of 30 stimulations.[4] The number of stimulations required to reach different seizure stages (class III, IV, and V) was recorded.[1][4]
Conclusion
Both this compound and Z944 are potent modulators of T-type calcium channels with distinct preclinical profiles. This compound demonstrates state-dependent inhibition and efficacy in a model of essential tremor. Z944 shows efficacy in models of inflammatory pain and epilepsy. The data presented in this guide provide a foundation for further investigation and comparative evaluation of these compounds in the development of novel therapeutics for neurological disorders. The detailed protocols and visual representations of workflows and signaling pathways are intended to support the design and interpretation of future preclinical studies.
References
- 1. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 4. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Suvecaltamide's Therapeutic Potential for Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suvecaltamide (formerly JZP385 and CX-8998) is an investigational, first-in-class, small molecule that acts as a selective, state-dependent modulator of T-type calcium channels (CaV3). These channels are implicated in the pathophysiology of neurological disorders characterized by neuronal hyperexcitability and pathological oscillations, such as essential tremor (ET) and Parkinson's disease (PD) tremor. This guide provides a comprehensive comparison of this compound with current therapeutic alternatives, supported by available preclinical and clinical data, to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting Neuronal Rhythmicity
This compound is a potent T-type calcium channel modulator that preferentially binds to and stabilizes the inactivated state of CaV3 channels.[1] This mechanism of action is thought to reduce the aberrant neuronal firing and oscillatory activity that underlie tremors in ET and PD.[2] The signaling pathway is depicted below.
Preclinical Evidence in a Rat Model of Essential Tremor
This compound has demonstrated efficacy in a preclinical model of essential tremor using harmaline-induced tremors in rats.
Experimental Protocol: Harmaline-Induced Tremor in Rats
Objective: To assess the in vivo efficacy of this compound in a pharmacologically induced tremor model.
Animal Model: Male rats.
Induction of Tremor: Harmaline (10-15 mg/kg) is administered intraperitoneally to induce tremor, which typically manifests in the 8-12 Hz frequency range.[3]
Drug Administration: this compound (0.1–10 mg/kg) or vehicle is administered orally, either before or after the induction of tremor with harmaline.[3]
Tremor Assessment: Tremor is quantified using a piezoelectric sensor cage system that measures the power of motion in the tremor frequency bandwidth.[3]
Data Analysis: The motion power within the tremor frequency range is normalized to the total motion power to reduce variability. The effect of this compound is compared to the vehicle-treated group.
Summary of Preclinical Findings
In a study using this model, this compound, administered either before or after harmaline, dose-dependently reduced tremor compared to the vehicle.[3] Robust tremor inhibition was observed at doses of ≥1 mg/kg.[3] The plasma concentrations of this compound that were effective in reducing tremor in rats were consistent with those projected to be therapeutic in humans.[3]
Clinical Development and Comparative Efficacy
This compound has been evaluated in Phase 2 clinical trials for both essential tremor and Parkinson's disease tremor.
Essential Tremor
A 12-week, multicenter, double-blind, randomized, placebo-controlled Phase 2b trial evaluated the efficacy and safety of once-daily oral this compound (10, 20, and 30 mg) in 420 adults with moderate to severe essential tremor.[4] The primary endpoint was the change from baseline to week 12 on the modified The Essential Tremor Rating Assessment Scale (TETRAS) composite outcome score.[4]
Results: The trial did not meet its primary endpoint, as this compound at 30 mg did not show a statistically significant improvement compared to placebo.[4][5] However, numerical improvements were observed for both the primary and key secondary endpoints.[4][5] The placebo response was noted to be higher than expected.[4]
Safety: this compound was generally well-tolerated, with the most common treatment-emergent adverse events being dizziness, headache, paresthesia, diarrhea, and insomnia, which were mostly mild to moderate in severity.[4]
The current first-line treatments for essential tremor are propranolol and primidone. For medically refractory cases, surgical interventions such as deep brain stimulation (DBS) and MR-guided focused ultrasound are considered.
| Treatment | Mechanism of Action | Efficacy | Key Adverse Events |
| This compound | Selective T-type calcium channel modulator | Not statistically significant in Phase 2b; numerical improvement observed.[4][5] | Dizziness, headache, paresthesia, diarrhea, insomnia.[4] |
| Propranolol | Non-selective beta-adrenergic antagonist | Statistically significant tremor reduction vs. placebo.[6] | Bradycardia, hypotension, fatigue, bronchospasm. |
| Primidone | Anticonvulsant (barbiturate derivative) | Significantly superior to placebo in reducing hand tremor.[7] | Sedation, dizziness, nausea, ataxia (especially at initiation). |
| Deep Brain Stimulation (VIM) | Neuromodulation of the ventral intermediate nucleus of the thalamus | Mean 77% improvement in Tremor Rating Scale (TRS) scores.[8] | Dysarthria, paresthesia, hardware-related complications. |
| MR-guided Focused Ultrasound | Thermal ablation of the ventral intermediate nucleus of the thalamus | 66% improvement in CRST parts A and B scores at 3 months.[9] | Paresthesia, gait disturbance, dysarthria. |
Parkinson's Disease Tremor
A Phase 2, 17-week, randomized, double-blind, placebo-controlled, flexible-dosing study is currently evaluating the efficacy and safety of this compound in adults with moderate to severe residual tremor in Parkinson's disease.[4] The primary endpoint is the change from baseline on a TETRAS composite score. Results are expected in the first quarter of 2025.[4]
The primary treatments for motor symptoms in Parkinson's disease, including tremor, are dopaminergic therapies such as levodopa and dopamine agonists. Deep brain stimulation is an option for medication-refractory tremor.
| Treatment | Mechanism of Action | Efficacy | Key Adverse Events |
| This compound | Selective T-type calcium channel modulator | Currently under investigation in a Phase 2 trial.[4] | To be determined in the ongoing trial. |
| Levodopa | Dopamine precursor | Significant improvement in UPDRS motor scores, including tremor. | Dyskinesias, motor fluctuations, nausea, orthostatic hypotension. |
| Pramipexole (Dopamine Agonist) | Dopamine D2/D3 receptor agonist | Significantly superior to placebo in reducing UPDRS tremor score (-4.4 point difference).[10] | Nausea, somnolence, hallucinations, impulse control disorders. |
| Ropinirole (Dopamine Agonist) | Dopamine D2/D3 receptor agonist | Significant improvement in resting tremor compared to placebo.[11] | Nausea, dizziness, somnolence, hallucinations. |
| Deep Brain Stimulation (STN/GPi) | Neuromodulation of the subthalamic nucleus or globus pallidus internus | 70-75% improvement in tremor at one year.[12] | Surgical risks, hardware complications, stimulation-related side effects. |
Experimental Protocols for Key Clinical Trials
This compound Phase 2b Trial in Essential Tremor (NCT05122650) - Abridged Protocol
-
Study Design: 12-week, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[4]
-
Participants: 420 adults (18-80 years) with moderate to severe essential tremor.[4]
-
Intervention: Once-daily oral this compound (10 mg, 20 mg, or 30 mg) or placebo.
-
Primary Endpoint: Change from baseline to week 12 in the modified TETRAS composite outcome score (TETRAS-ADL items 1-11 and TETRAS-PS items 6+7).
-
Secondary Endpoint: Percentage of participants with ≥1 point improvement on the Clinical Global Impression-Severity (CGI-S) scale.
This compound Phase 2 Trial in Parkinson's Disease Tremor (NCT05642442) - Abridged Protocol
-
Study Design: 17-week, multicenter, double-blind, randomized, placebo-controlled, flexible-dosing, parallel-group study.[4]
-
Participants: Approximately 160 adults (40-85 years) with moderate to severe residual Parkinson's disease tremor.[4]
-
Intervention: Flexible-dose this compound (titrated up to 30 mg/day) or placebo.[4]
-
Primary Endpoint: Change from baseline at week 17 on a TETRAS composite score.[4]
Conclusion
This compound, with its novel mechanism of action targeting T-type calcium channels, represents a new approach to the treatment of pathological tremors. While the Phase 2b trial in essential tremor did not meet its primary endpoint, the observation of numerical improvements suggests a potential, albeit not statistically significant, effect that warrants further investigation. The ongoing Phase 2 trial in Parkinson's disease tremor will be crucial in determining the future of this compound.
This guide provides a comparative overview based on publicly available data. As more detailed results from the this compound clinical trial program become available, a more definitive assessment of its therapeutic potential relative to existing treatments will be possible. Researchers and clinicians are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]
- 6. Effect of the beta adrenergic blocking agent propranolol on essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primidone in essential tremor of the hands and head: a double blind controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep Brain Stimulation in Essential Tremor: Targets, Technology, and a Comprehensive Review of Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ropinirole for the treatment of early Parkinson's disease. The Ropinirole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pramipexole in patients with Parkinson's disease and marked drug resistant tremor: a randomised, double blind, placebo controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropinirole for the treatment of tremor in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Review of First and Second-Generation T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of first and second-generation T-type calcium channel blockers, supported by experimental data. T-type calcium channels (T-channels) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and hypertension has made them attractive targets for drug development. This review categorizes these blockers into two generations, highlighting the evolution of their selectivity and pharmacological profiles.
First-Generation T-Type Calcium Channel Blockers: Broad Spectrum with Off-Target Effects
First-generation T-type calcium channel blockers are characterized by their relatively broad-spectrum activity, often exhibiting affinity for other ion channels, most notably L-type calcium channels. This lack of selectivity can lead to a range of side effects, limiting their clinical utility.
Mibefradil , a tetralol derivative, was one of the first compounds identified as a potent T-type channel blocker. While it showed promise as an antihypertensive agent, it was withdrawn from the market due to significant drug-drug interactions arising from its inhibition of cytochrome P450 enzymes. Mibefradil blocks T-type calcium channels with moderate selectivity over L-type channels.[1][2][3]
Ethosuximide is an anti-epileptic drug primarily used in the treatment of absence seizures. Its mechanism of action is attributed to the blockade of T-type calcium channels in thalamic neurons, which disrupts the rhythmic discharges characteristic of these seizures.[4][5] While effective, its potency against T-type channels is relatively low, and it has been shown to affect other ion channels at higher concentrations.
Second-Generation T-Type Calcium Channel Blockers: Towards Higher Selectivity and Improved Safety Profiles
The development of second-generation T-type calcium channel blockers has focused on improving selectivity for T-type channels over other calcium channel subtypes and reducing off-target effects. This has led to compounds with potentially better therapeutic windows and fewer side effects.
Zonisamide is another anti-epileptic medication with a multi-faceted mechanism of action that includes the blockade of T-type calcium channels.[6][7][8] It is considered a moderate blocker of T-type channels and has demonstrated efficacy in various seizure types.[9] Unlike first-generation blockers, it shows little to no effect on L-type calcium channels.[8]
NNC 55-0396 is a more selective T-type calcium channel blocker developed as an analog of mibefradil.[10][11] By modifying the chemical structure of mibefradil, researchers were able to create a compound with significantly reduced activity at L-type calcium channels, making it a valuable tool for studying the specific roles of T-type channels.[12]
Quantitative Comparison of Blocker Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for first and second-generation T-type calcium channel blockers against different calcium channel subtypes. This data provides a quantitative measure of their potency and selectivity.
| Drug | Generation | Target Channel | IC50 (µM) |
| Mibefradil | First | T-type (general) | 2.7[1][2][3] |
| Cav3.1 | 1.34[13] | ||
| Cav3.2 | 0.25[14] | ||
| L-type | 18.6[1][2] | ||
| Ethosuximide | First | T-type (persistent current) | 0.6[5] |
| Zonisamide | Second | T-type (Cav3.2) | Moderate blocker, specific IC50 varies[9] |
| L-type | No significant effect[8] | ||
| NNC 55-0396 | Second | T-type (Cav3.1) | 6.8[12] |
| High-voltage activated (including L-type) | > 100[12] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize T-type calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on the ion flow through T-type calcium channels.
Objective: To determine the IC50 of a test compound on specific T-type calcium channel subtypes (Cav3.1, Cav3.2, Cav3.3) expressed in a heterologous system (e.g., HEK-293 cells).
Methodology:
-
Cell Culture and Transfection: HEK-293 cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired human T-type calcium channel α1 subunit (e.g., CACNA1G for Cav3.1, CACNA1H for Cav3.2, or CACNA1I for Cav3.3).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 4-aminopyridine, 10 HEPES, pH adjusted to 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl₂, pH adjusted to 7.2 with HF.
-
Voltage Protocol: Cells are held at a holding potential of -100 mV to ensure channels are in a resting, available state. T-type currents are elicited by a depolarizing step to -30 mV for 150 ms.
-
-
Drug Application: The test compound is dissolved in the external solution at various concentrations and perfused onto the cell. The effect of the compound on the peak current amplitude is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Fluorescence-Based Calcium Imaging Assay
This high-throughput screening method allows for the rapid assessment of a compound's ability to block calcium influx through T-type channels.
Objective: To screen a library of compounds for their ability to inhibit T-type calcium channel activity.
Methodology:
-
Cell Line Preparation: A stable cell line (e.g., HEK-293) expressing the target T-type calcium channel subtype and a genetically encoded calcium indicator (e.g., GCaMP6s) is used.
-
Assay Buffer Preparation:
-
Loading Buffer: Physiological buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and Pluronic F-127 to facilitate dye loading.
-
Assay Buffer: A low-potassium buffer to maintain a hyperpolarized membrane potential and a high-potassium buffer for depolarization. To study T-type channels specifically, the resting membrane potential can be controlled using gramicidin to clamp the membrane potential at a level where T-type channels are available for opening upon depolarization.[15]
-
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and loaded with the calcium indicator.
-
The cells are washed and incubated with the test compounds at various concentrations.
-
A baseline fluorescence reading is taken.
-
The high-potassium buffer is added to depolarize the cells and activate the T-type calcium channels.
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The inhibition of the calcium influx by the test compound is calculated relative to a vehicle control. IC50 values can be determined from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to T-type calcium channel blockers.
Caption: T-type calcium channel signaling pathway in a neuron.
Caption: Multifactorial mechanism of action of Zonisamide.
Caption: Experimental workflow for whole-cell patch-clamp.
References
- 1. Mibefradil dihydrochloride | Cav3.x Channel Blockers: R&D Systems [rndsystems.com]
- 2. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NNC 55-0396 dihydrochloride | Cav3.x Channel Blockers: R&D Systems [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Suvecaltamide and Ethosuximide on T-Type Calcium Currents
For Immediate Release
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two modulators of T-type calcium channels: Suvecaltamide (JZP385), an investigational drug, and Ethosuximide, a long-established antiepileptic medication. T-type calcium channels, particularly the CaV3 family, are crucial in regulating neuronal excitability and are implicated in various neurological disorders, including epilepsy and tremor.[1][2][3] This document synthesizes preclinical data to offer a head-to-head perspective on their effects on T-type currents, aiding researchers and drug developers in their evaluation of these compounds.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Ethosuximide on T-type calcium channels. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Parameter | This compound | Ethosuximide | Source(s) |
| Target Channels | CaV3.1, CaV3.2, CaV3.3 | CaV3.1, CaV3.2, CaV3.3 | [2][4][5] |
| Potency | Low nanomolar (nM) potencies | Millimolar (mM) range | [6] |
| IC50 | Not explicitly stated in publicly available sources | ~0.6 mM (for persistent current on cloned human T-type channels) | [6] |
| State Dependence | Highly state-dependent; preferentially binds to the inactivated state | State-dependent; higher affinity for inactivated channels | [2][6] |
| Effect on Channel Kinetics | Hyperpolarizes the midpoint of voltage-dependent channel inactivation | Minimal effect on kinetics and steady-state (in)activation properties in some studies | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and Ethosuximide exert their primary effects by modulating the activity of T-type calcium channels within key neuronal circuits.
This compound is a potent and selective modulator of T-type calcium channels (TTCCs) that demonstrates a strong preference for the inactivated state of the channel.[2] This state-dependent inhibition suggests that this compound may be more effective in suppressing the aberrant neuronal firing patterns associated with hyperexcitability, while having less impact on normal neuronal signaling.[8] T-type calcium channels are integral to the rhythmic burst firing of neurons in circuits like the cerebello-thalamo-cortical pathway, which is implicated in conditions such as essential tremor.[3] By stabilizing the inactivated state of these channels, this compound is thought to reduce the likelihood of these pathological firing patterns.
Ethosuximide also blocks all three subtypes of T-type calcium channels and is a first-line treatment for absence seizures.[4] Its mechanism of action is centered on the thalamocortical circuit, where T-type calcium channels play a critical role in generating the characteristic spike-and-wave discharges seen in absence epilepsy.[4][9] By inhibiting these channels, Ethosuximide reduces the low-threshold calcium spikes that initiate burst firing in thalamic neurons, thereby disrupting the hypersynchronized oscillatory activity of this circuit.[4][7][9] While its primary action is on T-type channels, some studies suggest that Ethosuximide may also affect other ion channels, such as non-inactivating Na+ currents and Ca2+-activated K+ currents, which could contribute to its overall therapeutic effect.[10]
References
- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of Bortezomib-Induced Neurotoxicity by this compound, a Selective T-Type Ca-Channel Modulator, in Preclinical Models [mdpi.com]
- 3. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 5. This compound (JZP385) / Jazz, Merck (MSD) [delta.larvol.com]
- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (JZP385) News - LARVOL Sigma [sigma.larvol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Suvecaltamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of investigational compounds like Suvecaltamide is a critical component of laboratory safety and regulatory compliance. As this compound is an investigational drug, specific safety data sheets (SDS) are not always publicly available. However, based on established guidelines for the disposal of research-related pharmaceutical waste, a clear and safe procedure can be established.
The fundamental principle for disposing of investigational drugs is to treat them as hazardous waste. This ensures the safety of personnel and minimizes environmental impact. All disposal activities must adhere to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[1][2]
Chemical and Physical Properties of this compound
While a comprehensive safety data sheet is not available, some key identifiers and properties of this compound have been compiled from public databases.
| Property | Value | Source |
| IUPAC Name | 2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide | PubChem |
| Molecular Formula | C₂₀H₂₃F₃N₂O₂ | PubChem[3] |
| Molecular Weight | 380.4 g/mol | PubChem[3] |
| Synonyms | JZP385, MK-8998, CX-8998 | DrugBank, PubChem[3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for investigational pharmaceutical compounds.[5]
1. Personnel Training and Personal Protective Equipment (PPE):
-
All personnel handling this compound waste must be trained in chemical waste management.
-
Standard laboratory PPE should be worn, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
2. Waste Segregation and Container Selection:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Select a waste container that is compatible with the physical state of the substance (solid or liquid).
-
Original containers (vials, bottles) holding this compound can be placed directly into the designated hazardous waste container.
3. Labeling of Hazardous Waste:
-
Obtain official hazardous waste labels from your institution's Environmental Health and Safety (EHS) department.
-
Affix a completed label to each waste container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any solvents or other components. Avoid abbreviations.
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
An accumulation start date.
-
4. Storage of Waste:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a secure location, such as a locked cabinet, and may require secondary containment.
5. Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The ultimate disposal method for investigational drugs is typically incineration by a licensed hazardous waste management vendor.[2][5] This ensures the complete destruction of the active pharmaceutical ingredient.
Emergency Procedures for Spills
In the event of a this compound spill, follow these steps:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or the substance is airborne.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE , including respiratory protection if necessary, during cleanup.
-
Collect the spilled material and any contaminated absorbents and place them in a labeled hazardous waste container.
-
Decontaminate the area.
-
Report the spill to your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. This compound | C20H23F3N2O2 | CID 24765479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Precautions for Suvecaltamide
Disclaimer: Suvecaltamide is an investigational drug, and a specific Material Safety Data Sheet (MSDS) with detailed handling procedures is not publicly available. The following guidance is based on general best practices for handling investigational and potent pharmaceutical compounds in a research laboratory setting. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of the research.
Personal Protective Equipment (PPE)
The appropriate level of PPE depends on the specific procedures being performed and the potential for exposure. For any work with this compound, a risk assessment should be conducted to determine the necessary precautions. The following table summarizes recommended PPE for handling potent investigational compounds.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Compounding (Powder Form) | - Primary Containment: Use of a certified chemical fume hood, biological safety cabinet, or glove box is essential to minimize inhalation of airborne particles.[1] - Respiratory Protection: A powered air-purifying respirator (PAPR) is recommended for handling potent compounds, especially when engineering controls like a fume hood are not sufficient.[2][3] - Eye Protection: Chemical splash goggles with side shields are mandatory.[4] - Hand Protection: Double gloving with nitrile gloves is recommended.[4] Change gloves immediately if they become contaminated. - Protective Clothing: A disposable lab coat or coveralls, preferably with long sleeves and elastic cuffs, should be worn.[5] |
| Handling Solutions | - Primary Containment: Work within a chemical fume hood.[4] - Respiratory Protection: A respirator may be required depending on the volatility of the solvent and the concentration of the solution. Consult your institution's EHS for guidance. - Eye Protection: Chemical splash goggles are required.[4] - Hand Protection: Nitrile gloves are recommended.[4] - Protective Clothing: A lab coat should be worn. |
| General Laboratory Work | - Eye Protection: Safety glasses with side shields are the minimum requirement. - Hand Protection: Nitrile gloves should be worn when there is any potential for skin contact. - Protective Clothing: A lab coat is required. |
Spill Management Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and contamination. The following workflow outlines the general procedure for handling a spill of an investigational compound like this compound.
Caption: Workflow for managing a chemical spill of an investigational compound.
Disposal Plan
All materials contaminated with this compound, including excess compound, empty containers, and used PPE, must be disposed of as hazardous waste.
Operational Steps for Disposal:
-
Segregation: Do not mix chemical waste with regular trash.[4]
-
Containerization: Use designated, compatible, and properly labeled hazardous waste containers.[6] For sharps, use a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[6]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[6]
-
Pickup: Arrange for waste pickup through your institution's EHS department. All disposals must be conducted by a licensed hazardous waste vendor.[6][7]
Experimental Protocols
Specific experimental protocols for this compound are not publicly available. When developing protocols, it is crucial to incorporate the safety and handling procedures outlined in this document. All procedures should be reviewed and approved by the principal investigator and the institutional EHS department.
General Best Practices for Protocol Development:
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and the specific procedures for safe handling.[8]
-
Documentation: Maintain accurate records of the receipt, use, and disposal of all investigational drugs.[8][9]
-
Emergency Procedures: Post emergency contact information and spill cleanup procedures in a visible location in the laboratory.[10]
-
Fume Hood Usage: Always use a fume hood when working with volatile chemicals or when there is a risk of generating aerosols.[4]
-
Storage: Store this compound in a secure, well-ventilated area, away from incompatible materials, and as specified by the supplier. Access should be limited to authorized personnel.[11][12]
References
- 1. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 2. aiha.org [aiha.org]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. pharmtech.com [pharmtech.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. ashp.org [ashp.org]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. microbiozindia.com [microbiozindia.com]
- 11. pbrc.edu [pbrc.edu]
- 12. pbrc.edu [pbrc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
